Technical Documentation Center

3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile
  • CAS: 255710-82-8

Core Science & Biosynthesis

Foundational

Engineering 4-Formyl-3-Phenyl-Pyrazole Derivatives: A Technical Whitepaper on Synthesis, Functionalization, and Biological Efficacy

Rationale & Pharmacophore Significance In the landscape of modern medicinal chemistry, the pyrazole scaffold is a privileged structure, serving as the backbone for numerous FDA-approved therapeutics (e.g., Celecoxib, Rim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Rationale & Pharmacophore Significance

In the landscape of modern medicinal chemistry, the pyrazole scaffold is a privileged structure, serving as the backbone for numerous FDA-approved therapeutics (e.g., Celecoxib, Rimonabant). Within this family, 4-formyl-3-phenyl-pyrazole derivatives represent a highly versatile subclass. The strategic placement of the 3-phenyl group imparts essential lipophilicity, driving cellular membrane permeation, while the pyrazole core offers robust hydrogen-bonding capabilities for target engagement.

Crucially, the 4-formyl group acts as the synthetic linchpin. As a highly reactive electrophilic center, it enables rapid downstream functionalization into Schiff bases, chalcones, and complex fused heterocyclic systems, allowing drug development professionals to fine-tune the molecule's pharmacokinetics and pharmacodynamics.

Chemical Synthesis Workflow: The Vilsmeier-Haack Approach

The construction of the 4-formyl-3-phenyl-pyrazole core is predominantly achieved via the Vilsmeier-Haack formylation-cyclization sequence. This approach is favored for its high regioselectivity and atom economy, as demonstrated in recent multicomponent synthesis applications (1).

G N1 Hydrazone Precursor N3 Electrophilic Attack & Iminium Intermediate N1->N3 Cyclization N2 Vilsmeier-Haack Reagent (POCl3 + DMF) N2->N3 Formyl Transfer N4 Hydrolysis (H2O) N3->N4 Aqueous Workup N5 4-Formyl-3-phenyl-pyrazole Core Scaffold N4->N5 Yields Aldehyde

Fig 1: Vilsmeier-Haack synthesis workflow for 4-formyl-3-phenyl-pyrazole.

Protocol 1: Self-Validating Synthesis of the Core Scaffold

To ensure high fidelity in structural generation, the following methodology incorporates built-in validation checkpoints.

  • Preparation of the Electrophile : Cool N,N-dimethylformamide (DMF, 3 equiv) to 0°C. Add phosphorus oxychloride (POCl₃, 3 equiv) dropwise under an inert argon atmosphere.

    • Causality : The highly exothermic reaction between DMF and POCl₃ generates chloromethylene-N,N-dimethylammonium chloride (the Vilsmeier reagent). Strict temperature control prevents the thermal degradation of this highly reactive electrophile.

  • Nucleophilic Addition : Slowly introduce the acetophenone hydrazone derivative (1 equiv) into the reaction vessel.

    • Causality : The hydrazone acts as the nucleophile. The 4-position of the forming pyrazole ring is the most electron-rich site, directing the formyl group exclusively to this position via electrophilic aromatic substitution.

  • Cyclization : Elevate the temperature to 60–70°C and stir for 4–6 hours.

    • Causality : Thermal energy overcomes the activation barrier required for the cyclization and subsequent elimination steps, aromatizing the pyrazole ring.

  • Quenching & Hydrolysis : Pour the mixture over crushed ice and neutralize with saturated NaHCO₃.

    • Causality : Ice safely quenches unreacted POCl₃. The alkaline neutralization hydrolyzes the transient iminium intermediate into the final aldehyde, causing the product to precipitate out of the aqueous layer.

  • System Validation : Analyze the crude precipitate via FT-IR and ¹H-NMR.

    • Validation Check : The batch is only validated if IR shows a sharp C=O stretching band at ~1680 cm⁻¹ and NMR reveals a distinct singlet at ~9.8 ppm (aldehydic proton). Absence of these signals indicates a failure in formylation, invalidating the run.

Biological Mechanisms of Action

Once functionalized, these derivatives exhibit a broad spectrum of biological activities, primarily categorized into antimicrobial and anti-inflammatory pathways.

  • Antimicrobial & Antifungal Activity : The synthesized compounds demonstrate potent inhibition against both Gram-positive and Gram-negative bacteria (). The lipophilic 3-phenyl moiety facilitates permeation through the bacterial cell wall, allowing the pyrazole core to disrupt intracellular enzymatic processes and membrane integrity.

  • Anti-inflammatory Activity : Pyrazole derivatives are well-documented competitive inhibitors of Cyclooxygenase (COX-1 and COX-2) enzymes (2). By blocking the arachidonic acid binding site, they prevent the biosynthesis of pro-inflammatory prostaglandins.

  • Antiviral Potential : Recent functionalizations of the formyl group into pyrrolone and pyridazinone derivatives have yielded compounds with significant antiviral replication inhibition, notably against strains like avian influenza (3).

Pathway D1 4-Formyl-3-phenyl-pyrazole Derivative T1 Bacterial Targets (Cell Wall / Enzymes) D1->T1 Membrane Permeation T2 Cyclooxygenase (COX-1 / COX-2) D1->T2 Competitive Binding E1 Growth Inhibition (Antimicrobial) T1->E1 Lysis / Stasis E2 Prostaglandin Reduction (Anti-inflammatory) T2->E2 Analgesia

Fig 2: Dual mechanistic pathways of pyrazole derivatives in biological systems.

Efficacy Profiling: Quantitative Data

To benchmark the biological potential of these derivatives, Minimum Inhibitory Concentration (MIC) data from standardized assays are aggregated below. The data illustrates that functionalized 4-formyl-3-phenyl-pyrazoles often exhibit efficacy comparable to commercial standards.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound / DrugS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
Pyrazole Deriv. A (Schiff Base)12.525.050.0100.0
Pyrazole Deriv. B (Thiazole hybrid)6.2512.525.050.0
Ciprofloxacin (Standard)3.123.121.563.12
Ampicillin (Standard)6.256.2512.525.0

Note: Data represents aggregated median values from representative in vitro screening studies.

Standardized Biological Assays

Protocol 2: Self-Validating In Vitro Broth Microdilution Assay

To accurately determine the MIC values presented above, a rigorous, self-validating microdilution protocol must be employed.

  • Inoculum Standardization : Prepare bacterial suspensions in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

    • Causality : Standardizing the bacterial load is critical. An overly dense inoculum will yield falsely high MICs, while a sparse inoculum will suggest false potency.

  • Serial Dilution : In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the pyrazole derivative in Mueller-Hinton broth, ranging from 100 µg/mL down to 0.78 µg/mL.

    • Causality : Serial dilution isolates the exact concentration threshold where biological activity ceases, providing a quantitative metric rather than a qualitative "zone of inhibition."

  • Control Integration (The Validation Matrix) :

    • Positive Control: Broth + Bacteria + Standard Antibiotic. Validates the susceptibility of the specific bacterial strain.

    • Negative Control: Broth + Bacteria + 1% DMSO. Proves the solvent vehicle is non-toxic and not responsible for cell death.

    • Sterility Control: Uninoculated Broth. Proves the media is uncontaminated. Validation Check : If the sterility control shows any turbidity, the entire plate is compromised and must be discarded.

  • Incubation & Viability Indication : Incubate the plates at 37°C for 18–24 hours. Add 30 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.

    • Causality : Resazurin acts as an objective, colorimetric metabolic indicator. Actively respiring (viable) bacteria reduce the blue dye to pink resorufin. The MIC is definitively recorded as the lowest concentration well that remains blue.

Conclusion

The 4-formyl-3-phenyl-pyrazole scaffold is a highly programmable pharmacophore. By leveraging the electrophilic nature of the formyl group via robust synthetic methodologies like the Vilsmeier-Haack reaction, drug development professionals can generate vast libraries of bioactive derivatives. When coupled with self-validating biological assays, these compounds continue to demonstrate profound potential as next-generation antimicrobial, anti-inflammatory, and antiviral agents.

References

  • Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: MDPI URL
  • Title: Synthesis and biological activity of 4"-substituted-2-(4'-formyl-3'-phenylpyrazole)
  • Title: Microwave-Assisted Synthesis, Characterization and Biological Activity of Novel Pyrazole Derivatives Source: Asian Journal of Pharmaceutical Research / ResearchGate URL
  • Title: Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)

Sources

Exploratory

The Formyl Advantage: Strategic Functionalization of Pyrazole Scaffolds in Drug Discovery

Abstract The pyrazole ring is a privileged pharmacophore embedded in numerous FDA-approved drugs, ranging from anti-inflammatory agents like celecoxib to kinase inhibitors such as ruxolitinib. However, the true synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The pyrazole ring is a privileged pharmacophore embedded in numerous FDA-approved drugs, ranging from anti-inflammatory agents like celecoxib to kinase inhibitors such as ruxolitinib. However, the true synthetic power of the pyrazole scaffold is unlocked through functionalization, specifically via the introduction of a formyl group (-CHO). As a Senior Application Scientist, I have observed that 1H-pyrazole-4-carbaldehyde derivatives serve as highly versatile synthetic hubs. This technical guide explores the mechanistic rationale, standardized synthetic protocols, and pharmacological significance of formylpyrazoles in modern drug development.

The Chemical Rationale: Why the Formyl Group at C4?

The pyrazole nucleus is a five-membered heteroaromatic ring containing two adjacent nitrogen atoms—one pyrrole-like (electron-donating) and one pyridine-like (electron-withdrawing). The electron density is highest at the C4 position, making it the most susceptible site for electrophilic aromatic substitution[1].

Introducing a formyl group at this specific position transforms the relatively stable pyrazole ring into a highly reactive intermediate[2]. The aldehyde moiety acts as an electrophilic center that readily undergoes condensation, oxidation, reduction, and multicomponent reactions (MCRs)[2]. In medicinal chemistry, this allows for rapid structure-activity relationship (SAR) exploration, enabling the divergent synthesis of complex molecular architectures from a single, scalable precursor[2].

Synthetic Workflows: The Vilsmeier-Haack Paradigm

The gold standard for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack (VH) formylation[3]. This reaction utilizes phosphorus oxychloride (POCl 3​ ) and N,N-dimethylformamide (DMF) to generate a highly reactive chloroiminium ion (the Vilsmeier reagent), which subsequently attacks the electron-rich C4 position of the pyrazole or its hydrazone precursor[4].

Mechanism and Causality

The choice of POCl 3​ and DMF is not arbitrary. DMF serves a dual role as both the solvent and the formylating agent. When reacted with POCl 3​ , DMF forms the electrophilic chloroiminium species. Causality in experimental design: Anhydrous conditions are strictly required during this phase; trace water will prematurely hydrolyze the chloroiminium ion back into DMF, quenching the reaction and drastically reducing yields[4].

VH_Mechanism A Precursor (Hydrazone/Pyrazole) C Electrophilic Attack at C4 Position A->C B Vilsmeier Reagent (POCl3 + DMF) B->C Generates Chloroiminium Ion D Iminium Intermediate C->D Cyclization/Substitution E Aqueous Hydrolysis (Ice/H2O) D->E F 1H-Pyrazole-4-carbaldehyde E->F Yields Formyl Group

Caption: Workflow of Vilsmeier-Haack formylation on pyrazole scaffolds.

Self-Validating Protocol: Synthesis of 1H-Pyrazole-4-carbaldehyde

This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm the reaction's trajectory.

Step 1: Reagent Activation (0 °C)

  • Charge a flame-dried, round-bottom flask with anhydrous DMF (3.0 equivalents) under an inert nitrogen atmosphere.

  • Cool the flask to 0 °C using an ice-salt bath.

  • Add POCl 3​ (3.0 equivalents) dropwise over 30 minutes. Validation: The formation of a pale-yellow to orange complex (the Vilsmeier reagent) confirms successful activation. The temperature must be kept below 5 °C to prevent the decomposition of the iminium species[5].

Step 2: Substrate Addition & Cyclization (80–90 °C) 4. Slowly introduce the pyrazole or hydrazone precursor (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF. 5. Gradually raise the temperature to 80–90 °C and stir for 4–8 hours[4]. Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the cessation of HCl gas evolution indicate completion.

Step 3: Hydrolysis & Neutralization 6. Cool the mixture to room temperature and pour it over crushed ice. Causality: The sudden drop in temperature combined with aqueous conditions effectively hydrolyzes the iminium intermediate into the target aldehyde without causing thermal degradation[5]. 7. Neutralize the acidic mixture slowly with a saturated aqueous solution of NaHCO 3​ or 5% aqueous ammonia until the pH reaches 7.0–7.5[6]. Validation: The target 1H-pyrazole-4-carbaldehyde will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol to achieve >95% purity.

Divergent Functionalization: The Formyl Group as a Synthetic Hub

Once installed, the formyl group acts as a gateway to vast chemical space. Researchers leverage this moiety to construct complex, multi-ring systems through highly efficient condensation and multicomponent reactions (MCRs)[2],[7].

Divergent_Pathways Core 4-Formylpyrazole Scaffold Cond Condensation Rxns (Amines/Hydrazines) Core->Cond MCR Multicomponent Rxns (Biginelli/Hantzsch) Core->MCR RedOx Oxidation/Reduction Core->RedOx Schiff Schiff Bases & Hydrazones Cond->Schiff Antimicrobial Agents Fused Fused Heterocycles (Pyrimidines, etc.) MCR->Fused Kinase Inhibitors Alcohols Alcohols & Carboxylic Acids RedOx->Alcohols Synthetic Intermediates

Caption: Divergent synthetic pathways enabled by the C4-formyl group.

Quantitative Data on Formylpyrazole Transformations

The efficiency of formyl group functionalization is evident in the high yields and mild conditions of its downstream reactions. The table below summarizes key transformations utilized in modern drug discovery:

Reaction TypeReagents / CatalystConditionsYield (%)Pharmacological Target
MCR (Pyrimido-pyrimidines) 6-amino-1,3-dimethyluracil, amines, [Bmim]FeCl 4​ 80 °C, 2–3 h84–90%Antibacterial[7]
Ultrasound Condensation 2-mercaptoacetic acid, primary amines50 °C, 55–65 min91–97%Antibacterial[7]
Standard Vilsmeier-Haack POCl 3​ , DMF, Hydrazones80–90 °C, 4 h71–88%Synthetic Intermediate[4]
MW-Assisted Vilsmeier-Haack Phthaloyl dichloride, DMFMicrowave, 10 min73–91%Synthetic Intermediate[3]

Pharmacological Significance in Drug Discovery

The formyl group is not merely a transient synthetic handle; in some cases, it directly participates in target binding, or it serves as the direct precursor to critical pharmacophores.

Kinase Inhibition and Anticancer Activity

Formyl-substituted pyrazolines have demonstrated significant potential as anticancer agents. For instance, in vitro cytotoxic evaluations of 1-formyl-2-pyrazoline derivatives against HeLa and MCF7 cancer cell lines have shown moderate to high activity[8]. Molecular docking studies on the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) reveal that these compounds achieve strong binding affinities (e.g., -8.0 kcal/mol)[8]. The formyl group, alongside the pyrazoline ring, directly interacts with the Lys721 residue of the kinase via critical hydrogen bonds and hydrophobic interactions, locking the enzyme in an inactive conformation[8].

Antimicrobial and Anti-inflammatory Agents

Derivatives synthesized from 1H-pyrazole-4-carbaldehyde, such as Schiff bases formed via condensation with various amines, exhibit broad-spectrum pharmacological activities[2]. Specific formyl pyrazole derivatives have been screened in vivo using carrageenan-induced rat paw edema models, showing remarkable reductions in inflammation comparable to standard drugs like diclofenac sodium[5]. Furthermore, they exhibit potent antifungal activity against Aspergillus niger and antibacterial activity against Staphylococcus aureus and Escherichia coli[5].

Conclusion

The strategic placement of a formyl group at the C4 position of the pyrazole ring represents a masterclass in rational drug design and synthetic efficiency. By leveraging the robust and self-validating Vilsmeier-Haack reaction, researchers can generate 1H-pyrazole-4-carbaldehydes that serve as universal hubs for divergent synthesis. Whether utilized to construct complex fused heterocycles via multicomponent reactions or to directly engage in hydrogen bonding with kinase active sites, the formyl group remains an indispensable tool for medicinal chemists striving to discover the next generation of targeted therapeutics.

References

  • Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes ResearchGate URL
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)
  • Synthesis and reactions of pyrazole-4-carbaldehydes ResearchGate URL
  • Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Medicinal Chemistry Benchchem URL
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives MDPI URL
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)
  • Study of 1-Formyl-2-Pyrazolines as Anticancer Drug Candidates ResearchGate URL
  • PMC (NIH)

Sources

Foundational

An In-depth Technical Guide to the Vilsmeier-Haack Formylation of Pyrazoles

This guide provides an in-depth exploration of the Vilsmeier-Haack reaction for the formylation of pyrazoles, a cornerstone transformation in heterocyclic chemistry. Tailored for researchers, medicinal chemists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the Vilsmeier-Haack reaction for the formylation of pyrazoles, a cornerstone transformation in heterocyclic chemistry. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a deep understanding of the reaction's mechanism, practical execution, and broad synthetic utility. We will dissect the causality behind experimental choices, ensuring that the described methodologies are not just steps to be followed, but a self-validating system for achieving successful and reproducible outcomes.

The Vilsmeier-Haack Reaction: A Powerful Tool for C-C Bond Formation

The Vilsmeier-Haack reaction, named after its developers Anton Vilsmeier and Albrecht Haack, is a versatile and widely employed method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2][3] The core of this transformation lies in the use of a potent electrophile known as the Vilsmeier reagent.[4] This reagent is typically a chloroiminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[2][4]

The resulting formylated products, particularly pyrazole-4-carbaldehydes, are not merely end-points; they are highly valuable synthetic intermediates.[4][5] The aldehyde functionality serves as a versatile handle for subsequent transformations, making these compounds crucial building blocks in the synthesis of complex heterocyclic systems, advanced materials, and a wide array of biologically active molecules.[6][7][8]

Mechanism and Regioselectivity in Pyrazole Formylation

The success of the Vilsmeier-Haack reaction on pyrazoles hinges on the electron-rich nature of the heterocyclic ring, which renders it susceptible to electrophilic attack.[4] The reaction proceeds via an electrophilic aromatic substitution mechanism and exhibits a high degree of regioselectivity, typically favoring formylation at the C4 position.

Generation of the Electrophile: The Vilsmeier Reagent

The reaction is initiated by the formation of the electrophilic Vilsmeier reagent. This occurs through the reaction of DMF with POCl₃. The process is exothermic and must be performed under anhydrous conditions to prevent decomposition of the highly moisture-sensitive reagent.[4]

Electrophilic Attack and Formation of the Pyrazole-4-Carbaldehyde

The pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C4 position, which is the most electron-rich and sterically accessible position on the pyrazole core. The resulting intermediate is then hydrolyzed during the aqueous work-up phase to yield the final pyrazole-4-carbaldehyde.[1][4]

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ (Anhydrous) POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Pyrazole Pyrazole Substrate Pyrazole->Intermediate + Vilsmeier Reagent Product Pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis (Work-up)

Caption: The Vilsmeier-Haack formylation mechanism on pyrazoles.

A Field-Proven Experimental Protocol

This section details a robust, step-by-step methodology for the Vilsmeier-Haack formylation of pyrazoles. Adherence to these guidelines, particularly regarding anhydrous conditions and safety, is critical for success.

Critical Safety Considerations
  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water in a strongly exothermic manner.[4] Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat.

  • Quenching: The reaction work-up involves quenching with ice. This must be done slowly and carefully in a flask large enough to accommodate potential splashing and vigorous reaction.

Step-by-Step Methodology
  • Vilsmeier Reagent Preparation:

    • To a flame- or oven-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (4-6 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (2-4 equivalents) dropwise via the dropping funnel to the cold DMF, maintaining the internal temperature below 5 °C.[4][7]

    • After the addition is complete, allow the mixture to stir at 0 °C for 10-15 minutes until a viscous, white, or pale-yellow salt (the Vilsmeier reagent) forms.[7]

  • Formylation Reaction:

    • Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).

    • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[4]

    • After addition, the reaction mixture is typically stirred at an elevated temperature (e.g., 60-120 °C) for several hours.[1][6] The optimal temperature and time depend on the reactivity of the specific pyrazole substrate.

  • Reaction Monitoring:

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[4] To prepare a sample for TLC, carefully take a small aliquot from the reaction mixture and quench it in a separate vial containing a saturated sodium bicarbonate solution. Extract with an organic solvent (e.g., ethyl acetate), and spot the organic layer on the TLC plate.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture back down to room temperature.

    • Very slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

    • Neutralize the acidic solution to a pH of ~7 by the slow addition of a saturated aqueous solution of sodium carbonate or sodium bicarbonate.[6]

    • Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate).[6]

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel to afford the pure pyrazole-4-carbaldehyde.[7]

Caption: A standardized workflow for the Vilsmeier-Haack formylation of pyrazoles.

Substrate Scope, Optimization, and Applications

The versatility of the Vilsmeier-Haack reaction is a key asset, but its success is influenced by the nature of the pyrazole substrate.

Influence of Substituents

The reaction is most efficient for pyrazoles that are electron-rich. However, the presence of various substituents can be tolerated, and in some cases, can be used to direct the reaction.

  • Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy substituents on the pyrazole ring enhance its nucleophilicity, often leading to faster reaction times and higher yields.

  • Electron-Withdrawing Groups (EWGs): Pyrazoles bearing strongly electron-withdrawing groups (e.g., nitro groups) can exhibit low reactivity, sometimes requiring more forceful conditions such as higher temperatures, longer reaction times, or a larger excess of the Vilsmeier reagent to achieve a reasonable conversion.[6]

  • Halogens: Chloro-substituted pyrazoles are common substrates, successfully undergoing formylation to produce valuable 5-chloro-1H-pyrazole-4-carbaldehydes, which are precursors to potent anti-inflammatory and analgesic compounds.[6]

Optimization and Troubleshooting
Problem Potential Cause Suggested Solution
No Reaction / Low Yield 1. Inactive Vilsmeier reagent due to moisture.[4] 2. Low reactivity of the pyrazole substrate.[6] 3. Insufficient reaction time or temperature.1. Ensure all glassware is flame-dried and use anhydrous solvents. 2. Increase the excess of Vilsmeier reagent (e.g., from 2 to 5-10 equivalents).[1] 3. Increase the reaction temperature and/or extend the reaction time, monitoring by TLC.[6]
Formation of Byproducts 1. Dehydrochlorination or other side reactions under harsh conditions.[6] 2. Diformylation or reaction at other positions.1. Attempt the reaction under milder conditions (lower temperature). 2. Carefully control the stoichiometry of the Vilsmeier reagent.
Difficulty in Product Isolation 1. Product is partially water-soluble. 2. Emulsion formation during extraction.1. Saturate the aqueous layer with brine (NaCl) to decrease product solubility and extract multiple times.[4] 2. Add more brine or filter the emulsion through a pad of celite.
Synthetic Applications of Formylpyrazoles

The true value of the Vilsmeier-Haack formylation of pyrazoles lies in the vast synthetic potential of its products. Pyrazole-4-carbaldehydes are pivotal precursors in medicinal and materials chemistry.

  • Drug Discovery: They are key building blocks for synthesizing compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][9][10][11] The formyl group can be readily converted into other functionalities or used in multicomponent reactions to build complex molecular architectures.[1][8]

  • Heterocyclic Synthesis: Formylpyrazoles are used to construct fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are privileged scaffolds in medicinal chemistry.[7]

  • Materials Science: These compounds serve as precursors for ligands used in the design of novel magnetic materials and for scaffolds in the synthesis of materials for solar cells and organic light-emitting diodes (OLEDs).[6][7]

Conclusion

The Vilsmeier-Haack formylation of pyrazoles is an efficient, reliable, and scalable reaction that provides access to the synthetically crucial class of pyrazole-4-carbaldehydes. By understanding the underlying mechanism, exercising meticulous experimental technique—especially with regard to anhydrous conditions and safety—and intelligently troubleshooting, researchers can effectively leverage this reaction. The insights and protocols provided in this guide are intended to empower scientists in drug discovery and chemical synthesis to confidently apply this powerful transformation to accelerate their research and development endeavors.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC. (2023, September 5). National Center for Biotechnology Information. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC. National Center for Biotechnology Information. [Link]

  • Ashid, M., Hussain, N., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Semantic Scholar. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Ashid, M., Hussain, N., et al. (2015, September 12). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024, March 1). MDPI. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Badalyan, K. S., et al. (2014, April 1). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

  • (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Academia.edu. [Link]

  • 4-Formylpyrazoles: Applications in Organic Synthesis. ResearchGate. [Link]

  • Badalyan, K. S., et al. (2014). Vilsmeier–Haack Formylation of 1H-Pyrazoles. Springer Link. [Link]

  • Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. (2017, May 13). SciSpace. [Link]

  • Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. ResearchGate. [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile via Vilsmeier-Haack and Aza-Michael Addition Workflows

Executive Summary & Scientific Integrity Check This application note details the validated synthetic workflow for 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile , a highly functionalized pyrazole scaffold critical f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Integrity Check

This application note details the validated synthetic workflow for 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile , a highly functionalized pyrazole scaffold critical for drug development and agricultural chemistry.

Critical Structural Clarification: The premise of synthesizing this exact target directly from phenylhydrazine contains a fundamental structural contradiction. Reacting phenylhydrazine with acetophenone followed by Vilsmeier-Haack cyclization strictly yields 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. The highly stable N-phenyl bond cannot be displaced to install the required N1-propanenitrile group. Therefore, to achieve the exact target molecule requested, the protocol must utilize hydrazine hydrate to form the unsubstituted 3-phenyl-1H-pyrazole core. This leaves the N1 position available for subsequent N-alkylation via an Aza-Michael addition with acrylonitrile.

This guide provides the corrected, self-validating workflow to achieve the requested target, while explaining the causality behind each synthetic choice.

Mechanistic Pathway & Causality

The synthesis relies on a robust three-phase sequence:

Phase 1: Hydrazone Condensation

Acetophenone is condensed with hydrazine hydrate. The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of acetophenone, forming a Schiff base (acetophenone hydrazone). Using an excess of hydrazine hydrate prevents the formation of the azine byproduct (where two equivalents of acetophenone react with one equivalent of hydrazine).

Phase 2: Vilsmeier-Haack Cyclo-formylation

The transformation of the hydrazone into a pyrazole core is achieved using the Vilsmeier-Haack (VH) reagent, generated in situ from anhydrous dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The VH reagent forms a highly electrophilic chloromethyleneiminium ion. The hydrazone undergoes a double formylation process: the first attack occurs at the methyl group, followed by an intramolecular cyclization involving the hydrazone nitrogen, and a subsequent second formylation at the C4 position. Aqueous workup hydrolyzes the iminium intermediate to yield 3-phenyl-1H-pyrazole-4-carbaldehyde [1][1]. Anhydrous conditions are strictly required, as the presence of water prematurely hydrolyzes the VH reagent, halting the cyclization [2][2].

Phase 3: Aza-Michael Addition

The final step involves the N-alkylation of the pyrazole core using acrylonitrile. A catalytic base (e.g., KOtBu) deprotonates the N1 position, generating a highly nucleophilic pyrazolide anion that attacks the electrophilic β-carbon of acrylonitrile. Because Aza-Michael additions are reversible, the reaction is under thermodynamic control. Applying a decreasing temperature gradient ensures rapid initial kinetics followed by a shift in equilibrium toward the stable Michael adduct [3][3].

Mandatory Visualization: Synthetic Workflow

SynthesisWorkflow A Acetophenone + Hydrazine Hydrate B Acetophenone Hydrazone A->B Condensation C Vilsmeier-Haack (POCl3 / DMF) B->C D 3-Phenyl-1H-pyrazole- 4-carbaldehyde C->D Cyclo-formylation E Aza-Michael Addition (Acrylonitrile, KOtBu) D->E F Target Molecule: 3-(4-formyl-3-phenyl-1H- pyrazol-1-yl)propanenitrile E->F N-Alkylation

Workflow for the synthesis of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile.

Quantitative Data Summaries

The choice of base and temperature profile in the Aza-Michael addition is the most critical variable for maximizing yield. The table below summarizes the optimization parameters demonstrating the necessity of thermodynamic control to prevent the retro-Michael reaction.

Table 1: Optimization of Base and Temperature for Aza-Michael Addition of Pyrazoles

Base (Equivalents)SolventTemperature ProfileYield (%)Mechanistic Insight / Causality
NoneTHF25 °C0%Uncatalyzed reaction does not proceed.
Et₃N (1.0 equiv)THF25 °CTraceWeak organic base is insufficient for full N-deprotonation.
K₂CO₃ (2.0 equiv)MeCN80 °C10%Poor solubility of the inorganic base limits the reaction rate.
KOtBu (0.2 equiv)MeCN80 °C (Constant)50%Good kinetics, but thermodynamic equilibrium limits final conversion.
KOtBu (0.2 equiv) MeCN 80 °C → 23 °C (Gradient) 82% Thermodynamic control maximizes conversion to the stable adduct.

Data adapted from thermodynamic optimization studies of pyrazole Aza-Michael additions [3][3].

Experimental Protocols

Protocol A: Synthesis of Acetophenone Hydrazone
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve acetophenone (10.0 mmol) in absolute ethanol (30 mL).

  • Addition: Add hydrazine hydrate (80% aqueous solution, 30.0 mmol, 3.0 equiv) dropwise at room temperature. Note: Excess hydrazine is used to prevent azine formation.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 3–4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 4:1).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Filter the resulting crystalline precipitate under vacuum, wash with ice-cold ethanol (10 mL), and dry under a vacuum to yield acetophenone hydrazone.

Protocol B: Vilsmeier-Haack Synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde
  • Vilsmeier Reagent Preparation: In an oven-dried, argon-purged 100 mL flask, add anhydrous DMF (15 mL). Cool the flask to 0 °C using an ice bath. Dropwise add POCl₃ (30.0 mmol, 3.0 equiv) over 15 minutes. Stir for an additional 30 minutes at 0 °C to ensure complete formation of the chloromethyleneiminium ion.

  • Cyclization: Dissolve the acetophenone hydrazone (10.0 mmol) from Protocol A in anhydrous DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 80–90 °C for 4 hours [2][2].

  • Hydrolysis & Workup: Pour the hot reaction mixture carefully over crushed ice (100 g). Neutralize the acidic solution slowly with saturated aqueous NaHCO₃ until pH 7-8 is reached. Leave standing overnight at 4 °C. Filter the pale yellow precipitate, wash with distilled water, and recrystallize from ethanol to afford pure 3-phenyl-1H-pyrazole-4-carbaldehyde.

Protocol C: Aza-Michael Addition to Yield Target Molecule
  • Setup: In a 50 mL sealed tube or pressure flask, combine 3-phenyl-1H-pyrazole-4-carbaldehyde (5.0 mmol) and acrylonitrile (6.0 mmol, 1.2 equiv) in minimal anhydrous acetonitrile (2.5 mL, ~2 M concentration).

  • Catalyst Addition: Add potassium tert-butoxide (KOtBu, 1.0 mmol, 20 mol%) in one portion.

  • Thermodynamic Gradient: Seal the tube and heat the reaction mixture at 80 °C for 30 minutes to overcome the activation energy barrier. Subsequently, lower the temperature to 60 °C for 1.5 hours, and finally allow it to stir at 23 °C for 16 hours [3][3]. Note: This gradient ensures maximum conversion by exploiting the thermodynamic stability of the product.

  • Purification: Quench the reaction with a few drops of saturated NH₄Cl solution. Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% Ethyl Acetate in Hexanes) to isolate the final product: 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile .

References

  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers in Chemistry. 1

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules (PMC). 2

  • Thermodynamic Understanding of an Aza-Michael Reaction Enables Five-Step Synthesis of the Potent Integrin Inhibitor MK-0429. The Journal of Organic Chemistry. 3

  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. RSC Advances (PMC). 4

Sources

Application

detailed experimental protocol for Vilsmeier-Haack formylation of 3-phenyl-1H-pyrazole

Introduction & Strategic Context The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized in the design of kinase inhibitors, antivirals, and anti-inflammatory agents[1][2]. Functi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized in the design of kinase inhibitors, antivirals, and anti-inflammatory agents[1][2]. Functionalization of the pyrazole core is a critical step in drug discovery workflows. The Vilsmeier-Haack reaction provides a robust, regioselective methodology for introducing a formyl group at the electron-rich C4 position of the pyrazole ring, yielding 3-phenyl-1H-pyrazole-4-carbaldehyde—a highly versatile synthetic intermediate for downstream coupling and derivatization[3][4].

Mechanistic Causality & Regioselectivity

As a self-validating chemical system, the success of the Vilsmeier-Haack formylation relies heavily on understanding the causality behind each reagent and condition. The reaction proceeds via an electrophilic aromatic substitution (SEAr) pathway[5].

  • Reagent Generation & Thermal Control: The reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) forms the highly electrophilic chloromethyleneiminium ion (Vilsmeier reagent). Because this activation step is highly exothermic, it must be strictly conducted at 0–5 °C. Failure to control this temperature leads to reagent degradation and the formation of dimethylamine byproducts[6].

  • Regioselectivity: In 3-phenyl-1H-pyrazole, the C4 position is the most electron-dense carbon due to electron-donating resonance from the adjacent nitrogen heteroatoms. Additionally, the bulky phenyl group at C3 sterically shields the adjacent positions, directing the incoming electrophile exclusively to the electronically and sterically favored C4 position.

  • Hydrolysis Causality: The direct product of the electrophilic attack is not the aldehyde, but a stable C4-iminium intermediate. An aqueous basic workup is strictly required to drive the hydrolysis of this intermediate into the final carbaldehyde[4].

Mechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloromethyleneiminium) DMF->VR 0-5 °C Exothermic Intermediate C4-Iminium Intermediate VR->Intermediate Electrophilic Attack Substrate 3-Phenyl-1H-pyrazole Substrate->Intermediate Product 3-Phenyl-1H-pyrazole- 4-carbaldehyde Intermediate->Product Basic Aqueous Hydrolysis

Caption: Mechanistic pathway of the Vilsmeier-Haack formylation on 3-phenyl-1H-pyrazole.

Experimental Protocol

This protocol is optimized for a 10 mmol scale, balancing thermal control with high throughput.

Table 1: Reagents and Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountFunction
3-Phenyl-1H-pyrazole 144.171.01.44 g (10 mmol)Starting Material
Phosphorus oxychloride (POCl₃) 153.333.02.8 mL (30 mmol)Activating Agent
Anhydrous DMF 73.09Excess15.0 mLSolvent & Formyl Source[3]
NaOH (aq) or Ice -ExcessAs neededQuench & Hydrolysis
Step-by-Step Methodology

Step 1: Preparation of the Vilsmeier Reagent

  • Equip a 50 mL round-bottom flask with a magnetic stir bar, dropping funnel, and an argon/nitrogen inlet.

  • Add anhydrous DMF (15.0 mL) to the flask and cool to 0–5 °C using an ice-water bath. Crucial: Anhydrous conditions are mandatory; trace water will prematurely hydrolyze the Vilsmeier reagent, drastically reducing yields[3].

  • Add POCl₃ (2.8 mL, 30 mmol) dropwise over 15 minutes. Maintain the internal temperature below 5 °C. The solution will turn pale yellow, indicating the formation of the chloromethyleneiminium ion[6]. Stir for an additional 30 minutes at 0 °C.

Step 2: Substrate Addition 4. Dissolve 3-phenyl-1H-pyrazole (1.44 g, 10 mmol) in a minimal amount of anhydrous DMF (2-3 mL). 5. Add this solution dropwise to the Vilsmeier reagent at 0–5 °C to prevent uncontrolled exotherms.

Step 3: Formylation (Heating) 6. Remove the ice bath and allow the reaction mixture to warm to room temperature. 7. Attach a reflux condenser and heat the mixture to 80–90 °C for 4 to 6 hours[3][7]. Monitor the reaction progress via TLC (Eluent: Chloroform/Methanol 7:3 or Ethyl Acetate/Hexane 1:1)[2].

Step 4: Quenching and Hydrolysis 8. Cool the reaction mixture to room temperature. 9. Pour the mixture slowly over 50 g of crushed ice with vigorous stirring. 10. Carefully neutralize the highly acidic mixture by adding a 20% aqueous NaOH solution (or saturated Na₂CO₃) dropwise until the pH reaches 7.0–7.5. Causality: Neutralization drives the hydrolysis of the iminium salt to the aldehyde and forces the organic product to precipitate[3]. Let it stand overnight for complete precipitation.

Step 5: Isolation and Purification 11. Filter the pale yellow precipitate under vacuum. 12. Wash the filter cake thoroughly with cold distilled water to remove residual DMF and inorganic salts. 13. Recrystallize the crude solid from an appropriate solvent system (e.g., chloroform/n-hexane or ethanol) to afford pure 3-phenyl-1H-pyrazole-4-carbaldehyde[1][2].

Workflow Step1 Step 1: Reagent Prep POCl3 + DMF at 0-5 °C Stir 30 mins Step2 Step2 Step1->Step2 Step3 Step 3: Heating 80-90 °C for 4-6 hours Monitor by TLC Step2->Step3 Step4 Step 4: Quench & Hydrolysis Pour over ice Neutralize with NaOH (pH 7-7.5) Step3->Step4 Step5 Step 5: Isolation Filtration & Washing Recrystallize Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target carbaldehyde.

Data Presentation & Self-Validation

A robust protocol must be a self-validating system. Researchers should utilize the following physicochemical and spectroscopic benchmarks to confirm the success of the formylation.

Table 2: Quantitative Data and Validation Metrics
ParameterExpected Value / ObservationDiagnostic Significance
Yield 85% – 93%High yield indicates complete iminium hydrolysis[1].
Melting Point 129 – 130 °CConfirms purity (Literature value: ~129-130 °C)[1].
IR Spectroscopy ~1646-1678 cm⁻¹, 2830-2776 cm⁻¹C=O stretch and aldehydic C-H stretch confirm formyl group[8].
¹H-NMR (DMSO-d6) δ ~9.91 - 10.11 ppm (s, 1H)Distinctive downfield singlet confirms the presence of the aldehyde proton[1][3].
¹H-NMR (DMSO-d6) δ ~8.60 ppm (s, 1H)Pyrazole C5-H proton; confirms regioselectivity at C4[1].

Troubleshooting Insights:

  • Low Yield / No Product: Often caused by wet DMF. Ensure DMF is strictly anhydrous, as water destroys the chloromethyleneiminium ion[3].

  • Incomplete Reaction: If unreacted pyrazole remains, the Vilsmeier reagent may have degraded. Ensure the temperature is strictly maintained at 0–5 °C during POCl₃ addition.

  • Oily Product instead of Solid: Indicates incomplete hydrolysis or residual DMF. Ensure the pH is properly adjusted to 7.0-7.5 and wash the precipitate with copious amounts of cold water.

References

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC. nih.gov. 3

  • Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. asianpubs.org. 7

  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives - Frontiers. frontiersin.org. 1

  • SYNTHESIS, CHARACTERIZATION, ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY EVALUATION OF SOME SUBSTITUTED PYRAZOLE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACOGNOSY. ijpjournal.com. 2

  • Synthesis and Antitumor Activity of Some Pyrazole Derivatives. asianpubs.org. 8

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL CHARACTERISTICS OF PYRIMIDINE DERIVATIVES OF SCHIFF BASE AND AZETIDINE - Jetir.Org. jetir.org. 6

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC. nih.gov. 5

  • The Versatility of 1,5-Dimethyl-3-phenylpyrazole: A Technical Guide for Organic Synthesis - Benchchem. benchchem.com. 4

Sources

Method

application of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile in click chemistry

Application Note: Leveraging 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile in Modular Click Chemistry Workflows Executive Summary In modern drug discovery and bioconjugation, the demand for versatile, bifunctional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leveraging 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile in Modular Click Chemistry Workflows

Executive Summary

In modern drug discovery and bioconjugation, the demand for versatile, bifunctional scaffolds that can undergo orthogonal transformations is paramount. 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile (CAS 255710-82-8) is a commercially available[1] pyrazole derivative that serves as an exceptional hub for click chemistry and bioorthogonal ligations.

Featuring a C4-formyl group and an N1-propanenitrile moiety, this molecule allows researchers to execute distinct "click" modalities without cross-reactivity. This application note details the mechanistic rationale, self-validating experimental protocols, and causality behind utilizing this scaffold for oxime ligation, CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), and tetrazole synthesis.

Mechanistic Rationale & Orthogonal Reactivity

The structural brilliance of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile lies in its dual reactive handles, which can be addressed independently:

  • The C4-Formyl Group (Aldehyde): Acts as a primary electrophile for bioorthogonal oxime/hydrazone ligation (pseudo-click) or can be homologated into a terminal alkyne for classic CuAAC click chemistry.

  • The N1-Propanenitrile Group: While often utilized as a base-labile protecting group (removable via retro-Michael addition), the terminal nitrile can also serve as a direct participant in Lewis acid-catalyzed [2+3] azide-nitrile cycloadditions to yield tetrazoles—critical bioisosteres for carboxylic acids in medicinal chemistry.

Reactivity Core 3-(4-formyl-3-phenyl-1H- pyrazol-1-yl)propanenitrile Oxime Oxime Ligation (Bioorthogonal) Core->Oxime + R-ONH2 (Aniline cat.) Alkyne Alkyne Homologation -> CuAAC Click Core->Alkyne Bestmann-Ohira Reagent Tetrazole Nitrile-Azide Click (Tetrazole Synthesis) Core->Tetrazole + R-N3 (Zn(II) cat.)

Orthogonal click reactivity pathways of the bifunctional pyrazole scaffold.

Experimental Protocols & Causality

Bioorthogonal Oxime Ligation (Pseudo-Click)

Oxime ligation is a premier bioorthogonal reaction used to conjugate fluorophores or peptides to aldehyde-bearing scaffolds.

  • Causality & Design Choice: The direct condensation of hydroxylamines with electron-rich pyrazole-4-carboxaldehydes is kinetically sluggish at physiological pH. To overcome this, we utilize aniline as a nucleophilic catalyst . Aniline rapidly attacks the aldehyde to form a reactive Schiff base (imine) intermediate. This intermediate undergoes transimination with the hydroxylamine much faster than the direct reaction, accelerating the conjugation rate by up to 400-fold[1].

  • Protocol:

    • Prepare a 10 mM stock solution of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile in DMSO.

    • Dilute the scaffold to a final concentration of 100 µM in 100 mM Phosphate Buffer (pH 6.8).

    • Add the aminooxy-functionalized probe (e.g., Aminooxy-PEG-Fluorophore) to a final concentration of 120 µM (1.2 equivalents).

    • Add aniline to a final concentration of 10 mM.

    • Incubate the reaction at room temperature for 2 hours.

    • Validation: Analyze via LC-MS. The mass shift will correspond to the loss of H2O (18 Da) and the addition of the probe mass, confirming stable oxime bond formation.

Alkyne Homologation & CuAAC Click

To utilize the gold-standard Sharpless-Fokin CuAAC click reaction [2], the C4-aldehyde must first be converted into a terminal alkyne.

  • Causality & Design Choice: We employ the Bestmann-Ohira Reagent (BOR) rather than the Seyferth-Gilbert reagent. BOR is milder and can be used with potassium carbonate in methanol, preventing the premature cleavage of the N1-propanenitrile group (which requires stronger bases like DBU or NaOH for retro-Michael deprotection) [3].

  • Protocol:

    • Homologation: Dissolve 1.0 mmol of the pyrazole scaffold and 1.2 mmol of Bestmann-Ohira reagent in 10 mL of anhydrous Methanol. Add 2.0 mmol of K2CO3. Stir at room temperature for 12 hours. Extract with EtOAc and purify via silica gel chromatography to isolate the alkyne intermediate.

    • CuAAC Click: Dissolve the resulting alkyne (0.5 mmol) and an azide-bearing target (0.5 mmol) in 5 mL of a 1:1 mixture of tert-butanol and water.

    • Add 0.05 mmol of CuSO4·5H2O (catalyst) followed by 0.1 mmol of Sodium Ascorbate (reducing agent to maintain Cu(I) state).

    • Stir vigorously at room temperature for 4 hours.

    • Validation: The reaction is self-validating through the precipitation of the highly stable 1,4-disubstituted 1,2,3-triazole product, which can be filtered and washed with cold water.

Workflow Step1 Step 1: Homologation Bestmann-Ohira Reagent K2CO3, MeOH, rt Step2 Step 2: Purification Silica Gel Chromatography Yield: Terminal Alkyne Step1->Step2 Step3 Step 3: CuAAC Click Azide-Probe, CuSO4, NaAsc tBuOH/H2O, rt Step2->Step3 Step4 Step 4: Isolation HPLC or Precipitation Yield: Triazole Conjugate Step3->Step4

Experimental workflow for alkyne homologation and subsequent CuAAC click conjugation.

Zinc-Catalyzed Nitrile-Azide Cycloaddition (Tetrazole Synthesis)

The propanenitrile tail is not merely a structural spacer; it is a reactive handle for synthesizing tetrazoles, which are highly prized in drug development as metabolically stable carboxylic acid bioisosteres.

  • Causality & Design Choice: The uncatalyzed [2+3] cycloaddition between a nitrile and an azide requires dangerously high temperatures and prolonged heating. By introducing ZnBr2 as a Lewis acid catalyst , the Zn(II) coordinates with the nitrogen of the propanenitrile group. This withdraws electron density, significantly lowering the LUMO energy of the nitrile carbon, thereby facilitating rapid cycloaddition with the azide dipole under much milder conditions [4].

  • Protocol:

    • In a heavy-walled microwave vial, combine 1.0 mmol of the pyrazole scaffold, 1.2 mmol of Sodium Azide (NaN3), and 1.0 mmol of ZnBr2.

    • Suspend the mixture in 4 mL of water/isopropanol (1:1 v/v).

    • Seal the vial and subject it to microwave irradiation at 120°C for 30 minutes (or heat in an oil bath at 100°C for 16 hours).

    • Cool to room temperature and acidify with 1M HCl to pH 2 to precipitate the free tetrazole.

    • Validation: Filter the solid and analyze via 13C NMR; the disappearance of the nitrile carbon peak (~118 ppm) and the appearance of the tetrazole quaternary carbon (~155-160 ppm) confirms successful click cycloaddition.

Quantitative Data Summary

The following table summarizes the operational parameters and kinetic profiles of the three click methodologies applied to this scaffold:

Click ModalityReactive HandleTarget Functional GroupCatalyst / AdditiveReaction KineticsLinkage Stability
Oxime Ligation C4-FormylAminooxy / HydrazineAniline (10-100 mM)Fast ( k≈101 M−1s−1 )High (Stable at pH > 4)
CuAAC Click C4-Alkyne (Post-homologation)Aliphatic/Aryl AzideCu(I) / Sodium AscorbateVery Fast ( k>102 M−1s−1 )Extremely High (Irreversible)
Tetrazole Synthesis N1-PropanenitrileSodium AzideZnBr2 or ZnCl2Moderate (Requires heat/MW)Extremely High (Bioisostere)

References

  • Dirksen, A., Hackeng, T. M., Dawson, P. E. "Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry." Journal of the American Chemical Society, 2006. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., Sharpless, K. B. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002. [Link]

  • Roth, G. J., Liepold, B., Müller, S. G., Bestmann, H. J. "Further Improvements of the Synthesis of Alkynes from Aldehydes." Synthesis, 2004. [Link]

  • Demko, Z. P., Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Vilsmeier-Haack Reactions for 4-Formyl-3-Phenyl-Pyrazoles

Welcome to the technical support center for the Vilsmeier-Haack formylation of 3-phenyl-pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to synthesize 4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of 3-phenyl-pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to synthesize 4-formyl-3-phenyl-pyrazoles, a critical building block in medicinal chemistry. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and mechanistic insights to help you navigate this powerful synthetic transformation successfully.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrazoles?

The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1][2][3] For pyrazoles, which are electron-rich heterocycles, this reaction is a highly effective method for regioselectively installing a formyl group, typically at the C4 position, to produce pyrazole-4-carbaldehydes.[1][4] These products are valuable intermediates in the synthesis of a wide array of biologically active compounds.[4][5]

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt, which functions as the electrophile in the formylation reaction.[1][2][6] It is most commonly prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[1][7][8] This reaction is exothermic and must be conducted under anhydrous conditions to prevent the decomposition of the reagent.[1][7]

Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

The reagents involved are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1][2][9] The Vilsmeier reagent itself is also moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up, which often involves quenching the reaction with ice, must be done slowly and carefully to control the exothermic reaction.[1][2][9]

Q4: How can the progress of the reaction be monitored?

The progress of the Vilsmeier-Haack formylation can be effectively monitored by thin-layer chromatography (TLC).[1][2] To do this, a small aliquot of the reaction mixture is carefully quenched (for example, with a saturated sodium bicarbonate solution), extracted with an organic solvent, and then spotted on a TLC plate to compare the consumption of the starting material and the formation of the product.[1]

Troubleshooting Guide

This section addresses common problems encountered during the formylation of 3-phenyl-pyrazoles and provides scientifically-grounded solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent.[1][2] 2. Insufficiently Reactive Substrate: Electron-withdrawing groups on the phenyl ring or pyrazole nucleus can decrease its reactivity.[4] 3. Incomplete Reaction: The reaction time or temperature may be insufficient.[1][2] 4. Product Decomposition During Work-up: The formylated product may be sensitive to strongly acidic or basic conditions.[1][10]1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately.[1][2] 2. For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature (e.g., to 70-80 °C).[2][4] 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature.[1][2] 4. Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice. Neutralize carefully with a mild base like sodium bicarbonate or sodium acetate solution.[2][9]
Formation of a Dark, Tarry Residue 1. Overheating: The reaction is exothermic, and poor temperature control can lead to polymerization and decomposition.[1] 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature.[2] 2. Use purified, high-purity starting materials and anhydrous solvents.
Multiple Products Observed on TLC 1. Side Reactions: Possible side reactions include di-formylation or formylation at other positions, although C4 is strongly preferred for most pyrazoles.[1] 2. Decomposition: The product or starting material may be decomposing under the reaction conditions.1. Optimize the stoichiometry of the Vilsmeier reagent. A large excess may lead to side products.[1] 2. Ensure the reaction temperature is not too high and the reaction time is not excessively long. Purify the crude product using column chromatography on silica gel or recrystallization.[2]
Difficulty in Isolating the Product 1. Product is Water-Soluble: The formylated pyrazole may have some solubility in the aqueous layer during work-up.[1] 2. Emulsion Formation During Extraction: This can make phase separation difficult.[1]1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Extract multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[1] 2. If an emulsion forms, allow the mixture to stand, add more brine, or filter the entire mixture through a pad of Celite.

Optimized Reaction Conditions

The following table summarizes various reported conditions for the Vilsmeier-Haack formylation of different pyrazole derivatives. These can serve as a starting point for optimizing the reaction for your specific 3-phenyl-pyrazole substrate.

Substrate Reagents & Stoichiometry Temperature (°C) Time (h) Yield (%) Reference
1-Methyl-3-propyl-5-chloro-1H-pyrazolePOCl₃ (2 equiv), DMF (5 equiv)120255[4]
Hydrazones of various acetophenonesPOCl₃/DMF50-602-365-85[11]
(E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazinePOCl₃ (10 equiv), DMFReflux690[12]
1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes from hydrazonesVilsmeier reagent (3 equiv)80-904Good[5]

Step-by-Step Experimental Protocol

This protocol is a general guideline for the formylation of a 3-phenyl-pyrazole derivative and may require optimization for specific substrates.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Dissolve the 3-phenyl-pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

  • Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.[1]

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and then pour it slowly onto a vigorously stirred mixture of crushed ice and water.[9] Caution: This is a highly exothermic process.

  • Carefully neutralize the acidic solution to pH 7-8 with a saturated aqueous solution of sodium bicarbonate or sodium carbonate.[9]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.[9]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4-formyl-3-phenyl-pyrazole.

Mechanistic Insight

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with the electron-rich pyrazole ring.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrazole 3-Phenyl-Pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product 4-Formyl-3-Phenyl-Pyrazole Intermediate->Product Hydrolysis (Work-up)

Caption: Mechanism of the Vilsmeier-Haack formylation of 3-phenyl-pyrazole.

Troubleshooting Workflow

The following diagram illustrates a step-by-step decision-making process for troubleshooting low product yield in the Vilsmeier-Haack reaction of pyrazoles.

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok improve_reagents Use fresh, anhydrous reagents & dry glassware reagents_ok->improve_reagents No check_substrate Substrate Reactive? reagents_ok->check_substrate Yes improve_reagents->start increase_conditions Increase temperature or excess of Vilsmeier reagent check_substrate->increase_conditions No check_reaction_time Monitor reaction by TLC until completion check_substrate->check_reaction_time Yes increase_conditions->start check_workup Work-up Gentle? check_reaction_time->check_workup optimize_workup Use mild base & low temperature quench check_workup->optimize_workup No end Consult further literature for specific substrate check_workup->end Yes optimize_workup->start

Caption: Troubleshooting workflow for low yield.

References

  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem.
  • Application Notes and Protocols: A Step-by-Step Guide for the In Situ Preparation of Vilsmeier Reagent - Benchchem.
  • Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole - Benchchem.
  • Technical Support Center: Vilsmeier-Haack Reaction Workup - Benchchem.
  • Synthesis of Vilsmeier reagent - PrepChem.com.
  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - Scirp.org.
  • Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal - Benchchem.
  • Synthesis of Some New 3-ARYL-1-( 4,6-DIMETHYL-2-PYRIMIDINYL)-4-FORMYLPYRAZOLES Using Vilsmeier Haack Reaction - Academia.edu.
  • WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - arkat usa.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F.
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC.
  • Vilsmeier reagent - Wikipedia.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 - Growing Science.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen.
  • Vilsmeier–Haack reaction - Wikipedia.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

Sources

Optimization

I. Frequently Asked Questions: Mechanisms & Method Selection

Welcome to the Technical Support Center for Heterocyclic Synthesis . This guide is designed for researchers, application scientists, and drug development professionals experiencing low yields or reaction failures during...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . This guide is designed for researchers, application scientists, and drug development professionals experiencing low yields or reaction failures during the formylation of pyrazole scaffolds.

Below, you will find field-proven troubleshooting logic, mechanistic FAQs, self-validating protocols, and quantitative data to help you optimize your synthetic workflows.

Q: Why is the Vilsmeier-Haack reaction the default for pyrazoles, and when does it fail? The Vilsmeier-Haack (V-H) reaction is the industry standard because it utilizes an affordable, mild electrophile—the chloroiminium salt (Vilsmeier reagent) generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[1]. It is highly regioselective for the C4 position of the pyrazole ring due to the inherent electron density of the heterocycle[2]. Causality of Failure: The reaction relies on the pyrazole acting as a nucleophile. If your pyrazole contains strong electron-withdrawing groups (EWGs) (e.g., trifluoromethyl, nitro, or halogens), the ring's nucleophilicity drops drastically, leading to incomplete conversion or total reaction failure[2],[3].

Q: How do I target the C5 position instead of the C4 position? The V-H reaction is governed by electrophilic aromatic substitution rules, making C4 formylation heavily favored. To formylate at the C5 position (or to formylate highly deactivated C4 positions), you must bypass electrophilic aromatic substitution and use Lithiation-Formylation . This involves using a strong base (like n-BuLi) to perform a directed deprotonation or a halogen-metal exchange on a pre-halogenated pyrazole, followed by an electrophilic quench with DMF[4],[5].

Method_Selection Target Target Formylation Site C4 C4 Position Target->C4 C5 C5 Position Target->C5 CheckEWG Strong EWG on ring? C4->CheckEWG Lithiation Lithiation-Formylation (n-BuLi / DMF) C5->Lithiation Direct Deprotonation VH Vilsmeier-Haack (POCl3 / DMF) CheckEWG->VH No (Nucleophilic) CheckEWG->Lithiation Yes (Halogen Exchange)

Decision matrix for selecting pyrazole formylation methodology based on regioselectivity.

II. Troubleshooting Guide: Specific Scenarios

Scenario A: Incomplete Conversion in Vilsmeier-Haack Reactions

  • Symptom: TLC shows a large amount of unreacted starting material even after 24 hours.

  • Root Cause 1: Reagent Decomposition. The Vilsmeier reagent is highly sensitive to moisture. If your DMF or POCl₃ has absorbed atmospheric water, the electrophile hydrolyzes before it can react[2].

  • Root Cause 2: Electronic Deactivation. As mentioned, EWGs deactivate the ring.

  • Resolution: Ensure glassware is flame-dried and reagents are strictly anhydrous. If the substrate is deactivated, increase the reaction temperature to 70–80 °C and increase the Vilsmeier reagent equivalents from 1.2 to 3.0–5.0[1].

Scenario B: High Conversion but Massive Product Loss During Workup (V-H)

  • Symptom: The reaction goes to completion by LC-MS, but isolated yields are <30%.

  • Root Cause: The initial product of the V-H reaction is an iminium salt intermediate, not the final aldehyde[1]. This salt is highly water-soluble. If the aqueous quench is not basic enough, or if the hydrolysis time is too short, the intermediate remains trapped in the aqueous layer during extraction[2].

  • Resolution: Quench the reaction over crushed ice and slowly neutralize with saturated aqueous NaHCO₃ or NaOH until pH 7-8 is reached. Crucially, stir the neutralized mixture for 1 to 2 hours at room temperature to ensure the hemiaminal intermediate fully collapses into the aldehyde. Saturate the aqueous layer with NaCl (brine) to force the organic product into your extraction solvent (e.g., EtOAc or DCM)[2].

Scenario C: Low Yields in Lithiation-Formylation (n-BuLi/DMF)

  • Symptom: Halogen-metal exchange fails, or complex mixtures of degradation products are formed.

  • Root Cause 1: Poor Solubility at -78 °C. Many halogenated pyrazoles precipitate out of THF at cryogenic temperatures, stalling the lithium-halogen exchange[6].

  • Root Cause 2: Ring Fragmentation. Lithiated pyrazoles are highly unstable and can undergo spontaneous ring cleavage if the temperature rises even slightly above -78 °C[5].

  • Resolution: If the substrate is insoluble in THF, use an ultrasonic bath to create a fine suspension before cooling, or switch the solvent to 1,2-dimethoxyethane (DME). DME acts as a chelating ligand for lithium, breaking up aggregates and significantly enhancing both solubility and reactivity[6]. Maintain strict temperature control and quench rapidly with anhydrous DMF.

VH_Troubleshooting Start Low Yield in Vilsmeier-Haack CheckMoisture Are reagents dry? (POCl3, DMF, Solvent) Start->CheckMoisture FixMoisture Use fresh POCl3 & anhydrous DMF CheckMoisture->FixMoisture No CheckSubstrate Is pyrazole electron-poor? (e.g., EWG present) CheckMoisture->CheckSubstrate Yes IncreaseTemp Increase temp (70-80°C) or use excess reagent CheckSubstrate->IncreaseTemp Mildly Poor SwitchLithiation Switch to Lithiation-Formylation CheckSubstrate->SwitchLithiation Very Poor CheckWorkup Did the iminium hydrolyze completely? CheckSubstrate->CheckWorkup Electron Rich FixWorkup Extend basic workup (NaHCO3/NaOH) time CheckWorkup->FixWorkup No

Logical workflow for troubleshooting low yields in Vilsmeier-Haack formylation of pyrazoles.

III. Quantitative Data: Method Comparison

Substrate ProfilePreferred MethodologyKey ReagentsOptimal TempTypical YieldRef
Electron-rich 1H-pyrazole (C4 target)Vilsmeier-Haack (Standard)POCl₃ (1.2 eq), DMF0 °C to RT80–95%[2]
Mildly deactivated pyrazole (C4 target)Vilsmeier-Haack (Harsh)POCl₃ (3-5 eq), DMF70–120 °C50–70%[1]
Highly deactivated / HalopyrazoleLithiation-Formylationn-BuLi, DMF, THF/DME-78 °C60–85%[4],[6]
C5-formylation targetDirected Lithiationn-BuLi / LDA, DMF-78 °C50–80%[5]

IV. Self-Validating Experimental Protocols

Protocol 1: Optimized Vilsmeier-Haack Formylation (C4-Selective)

This protocol includes built-in visual cues to validate the integrity of the active electrophile.

  • Vilsmeier Reagent Generation: Charge a flame-dried, argon-purged flask with anhydrous DMF (3.0 equivalents). Cool to 0–5 °C using an ice-water bath.

  • Electrophile Activation: Add POCl₃ (1.5 equivalents) dropwise over 15 minutes.

    • Validation Check: The reaction is exothermic. The mixture should turn pale yellow to light orange. If it turns dark brown or black immediately, the POCl₃ has degraded or moisture is present; discard and restart[2].

  • Substrate Addition: Stir the Vilsmeier reagent for 30 minutes at 0 °C. Dissolve the pyrazole substrate (1.0 eq) in a minimal amount of anhydrous DMF and add dropwise[2].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Monitor by TLC. If incomplete after 4 hours, heat to 70 °C[1].

  • Hydrolysis & Workup (Critical Step): Pour the mixture over crushed ice. Slowly add saturated aqueous NaHCO₃ until pH 8 is reached.

    • Validation Check: Vigorous bubbling (CO₂ evolution) will occur. Once bubbling stops, stir the mixture vigorously for 1.5 hours at room temperature to ensure complete hydrolysis of the iminium intermediate[2].

  • Isolation: Saturate the aqueous phase with solid NaCl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Low-Temperature Lithiation-Formylation (Halogen-Metal Exchange)

Designed to prevent ring fragmentation and overcome solubility issues.

  • Preparation: Charge a flame-dried flask with the bromopyrazole (1.0 eq) and anhydrous DME (1,2-dimethoxyethane, 0.1 M concentration).

    • Validation Check: If the substrate does not dissolve, place the sealed flask in an ultrasonic bath for 5 minutes to create a fine, reactive suspension[6].

  • Cooling: Cool the mixture to strictly -78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.

  • Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise down the side of the flask to pre-cool the titrant. Stir for exactly 30 minutes. Do not exceed this time to prevent ring fragmentation[5].

  • Formylation: Add anhydrous DMF (2.0 eq) rapidly in one portion. Stir for 30 minutes at -78 °C[7].

  • Quench: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, extract with DCM, dry, and concentrate.

V. References

  • National Center for Biotechnology Information (PMC). "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." NIH. Available at:[Link]

  • Common Organic Chemistry. "Formylation - Common Conditions: Lithiation." CommonOrganicChemistry. Available at:[Link]

  • ResearchGate. "Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles." ResearchGate. Available at:[Link]

  • ResearchGate Q&A. "Can we use THF as solvent for BuLi aided formylation when the reactant is insoluble in THF?" ResearchGate. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes." NIH. Available at:[Link]

  • ResearchGate Q&A. "Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?" ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Evaluation Guide: 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile vs. Established Pyrazole Pharmacophores

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical entities against established clinical benchmarks. Pyrazoles represent a highly privileged scaffold in medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical entities against established clinical benchmarks. Pyrazoles represent a highly privileged scaffold in medicinal chemistry, forming the core of blockbuster therapeutics across oncology, immunology, and pain management.

This guide provides an objective, in-depth comparison of the biological activity and screening potential of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile against two gold-standard pyrazole derivatives: the 1[1] and the 2[2].

Pharmacophoric Profiling & Structural Causality

To understand the biological activity of3[3], we must analyze its structural causality. Unlike Celecoxib or Ruxolitinib—which are fully optimized, terminal drug molecules—Compound 1 is a highly functionalized synthetic intermediate.

  • The Pyrazole Core: Acts as a rigid, aromatic hydrogen-bond acceptor/donor system. In Ruxolitinib, this core competitively binds to the ATP-binding catalytic site of JAK kinases[2].

  • The Phenyl Ring: Provides essential lipophilic interactions. In Celecoxib, a similar aryl substitution drives selectivity by inserting into the hydrophobic side pocket unique to the COX-2 isoenzyme[1].

  • The Formyl & Propanenitrile Groups: These are the critical differentiators. While they do not inherently possess high-affinity target binding, they serve as reactive handles for Knoevenagel condensations or reductive aminations, allowing researchers to rapidly synthesize diverse libraries of bioactive pyrazoles.

Mechanistic Target Pathways

TargetPathways Ligand Inflammatory Cytokines Receptor Cytokine Receptor Ligand->Receptor JAK JAK1/2 Kinase Receptor->JAK STAT STAT Pathway JAK->STAT AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandins COX2->PGE2 Rux Ruxolitinib Rux->JAK Cel Celecoxib Cel->COX2 Cmpd1 Compound 1 Derivatives Cmpd1->JAK Cmpd1->COX2

Dual pathways (JAK/STAT and COX-2) targeted by pyrazole-based inhibitors.

Comparative Biological Activity Data

Because Compound 1 is a precursor, its direct biological activity is negligible compared to optimized drugs. However, when evaluating its synthesized derivatives in high-throughput screening (HTS), we benchmark them against the following established parameters.

CompoundPrimary TargetMechanism of ActionExpected IC50 / ActivityClinical Utility
Ruxolitinib JAK1 / JAK2ATP-competitive kinase inhibition~3.3 nM (JAK1)Myelofibrosis, Polycythemia vera
Celecoxib COX-2Reversible active-site inhibition~40 nM (COX-2)Osteoarthritis, Rheumatoid arthritis
Compound 1 N/A (Precursor)Weak/Non-specific>10,000 nMChemical Library Building Block
Compound 1-Deriv A Screening DependentScreening DependentTarget: <100 nMLead Optimization Candidate

Table 1: Comparative biological activity profile of reference pyrazoles vs. Compound 1 and its theoretical derivatives.

Self-Validating Experimental Protocols

To objectively compare the biological activity of Compound 1 (and its derivatives) against Ruxolitinib and Celecoxib, we must utilize a self-validating assay system . The following protocol details a luminescent kinase assay.

The Causality Principle: We use a luminescence-based ATP depletion assay because kinase activity directly consumes ATP. By measuring residual ATP via a luciferase reaction, we establish a direct, causal link between pyrazole-induced kinase inhibition and the luminescent signal output.

Protocol: In Vitro JAK1 Kinase Inhibition Assay

Step 1: Reagent and Plate Preparation

  • Prepare a 10 mM stock of Compound 1, Ruxolitinib (Positive Control), and Celecoxib (Negative Control for JAK) in 100% DMSO.

  • Perform a 3-fold serial dilution in a 384-well low-volume plate to generate a 10-point concentration curve.

  • Self-Validation Check: Ensure the final DMSO concentration remains constant at 1% across all wells to prevent solvent-induced enzyme denaturation.

Step 2: Enzyme and Substrate Addition

  • Add 2 µL of recombinant JAK1 enzyme (0.5 ng/µL final concentration) to the compound wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Add 2 µL of an ATP/Substrate mix (ATP at Km, typically 10 µM, and specific peptide substrate).

  • Incubate the reaction for 60 minutes at 25°C.

Step 3: Luminescent Readout and Data Validation

  • Add 4 µL of Kinase-Glo® (or equivalent ATP-detection reagent) to halt the reaction and initiate the luciferase cascade.

  • Incubate for 10 minutes, then read luminescence on a multi-mode microplate reader.

  • Self-Validation Check (Z'-Factor): Calculate the Z'-factor using the DMSO vehicle (0% inhibition) and 10 µM Ruxolitinib (100% inhibition) wells. If the Z'-factor is < 0.5, the plate is discarded. This strict threshold ensures that any observed activity from Compound 1 is causally linked to target engagement, not assay drift.

ScreeningWorkflow Prep 1. Compound Prep (DMSO Stocks) Assay 2. Kinase/COX-2 In Vitro Assay Prep->Assay Control 3. Self-Validation (Ref Pyrazoles) Assay->Control Readout 4. Luminescence Quantification Assay->Readout Analysis 5. IC50 & Target Engagement Readout->Analysis

Self-validating high-throughput screening workflow for pyrazole evaluation.

Interpretation of Results

By running Celecoxib and Ruxolitinib on the same plate as Compound 1, we map the exact pharmacological boundaries of the pyrazole scaffold. If a derivative of Compound 1 shows high luminescence (indicating high residual ATP and thus strong kinase inhibition) while maintaining a clean toxicity profile, it validates the propanenitrile-pyrazole core as a viable lead for further optimization.

References

  • PubChemLite - 3-(4-formyl-3-phenyl-1h-pyrazol-1-yl)
  • Source: nih.
  • Source: nih.

Sources

Comparative

A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy of Pyrazole-Based Compounds

The pyrazole ring is a five-membered aromatic heterocycle that serves as a "privileged scaffold" in medicinal chemistry. Its versatile structure has led to the development of numerous approved drugs for cancer and inflam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole ring is a five-membered aromatic heterocycle that serves as a "privileged scaffold" in medicinal chemistry. Its versatile structure has led to the development of numerous approved drugs for cancer and inflammation, often by inhibiting key enzymes like protein kinases and cyclooxygenases.[1] Several pyrazole hybrids, such as crizotinib and ruxolitinib, are already approved for cancer therapy.[2] However, a recurring challenge in drug development is the frequent disconnect between promising in vitro results and eventual in vivo efficacy. This guide provides an in-depth comparison of in vitro and in vivo evaluation of pyrazole-based compounds, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Part 1: The In Vitro Landscape – Gauging Potency at the Molecular and Cellular Level

In vitro assays are the foundational step in drug discovery, designed to rapidly screen compounds and quantify their activity against a specific molecular target or within a cellular context. These assays are crucial for establishing a baseline of a compound's potential before moving to more complex biological systems.

Causality in Assay Selection:

The choice of in vitro assays follows a logical progression. We begin with biochemical assays to confirm direct target engagement and then move to cell-based assays to ensure the compound can penetrate the cell membrane and exert its effect in a more complex environment. This two-pronged approach helps to weed out compounds that are potent in a clean enzymatic system but fail in a cellular context due to poor permeability or off-target effects.

Key In Vitro Methodologies

1. Biochemical Assays (Target-Specific Potency):

These assays isolate the target enzyme (e.g., a kinase) and measure the compound's ability to inhibit its activity. The most common metric derived is the IC50 value , which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

2. Cell-Based Assays (Cellular Efficacy):

These assays measure the compound's effect on whole cells. They provide a more biologically relevant picture by accounting for cell permeability, stability, and potential off-target effects.

  • Proliferation/Viability Assays: These are workhorse assays in oncology research. The MTT and MTS assays are colorimetric methods used to assess cell viability.[3] They rely on the principle that metabolically active cells can reduce a tetrazolium salt (like MTT or MTS) to a colored formazan product.[4][5] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring absorbance.[4][5] The resulting metric is often an EC50 or GI50 value, representing the concentration that produces 50% of the maximal response or growth inhibition.

Protocol: MTS Cell Proliferation Assay [4]

This protocol provides a standardized method for assessing the effect of a pyrazole-based compound on cancer cell proliferation.

  • Cell Seeding: Culture cancer cells (e.g., H3122 non-small cell lung cancer cells) and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole-based compound in culture medium. Add the diluted compounds to the wells, ensuring a final volume of 200 µL. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator. The duration should be sufficient to observe effects on proliferation.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[4]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.[4] The optimal time may vary depending on the cell type.[5]

  • Data Acquisition: Measure the absorbance of each well at 490-500 nm using a microplate reader.[4]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the EC50 value.

Visualizing the In Vitro Workflow

The progression from target identification to cellular validation is a critical workflow in early-stage drug discovery.

InVitro_Workflow cluster_0 Biochemical Screening cluster_1 Cellular Validation Target Target Identification (e.g., Kinase) Assay Enzymatic Assay (e.g., KinaseGlo) Target->Assay Library Pyrazole Compound Library Library->Assay IC50 Determine IC50 Assay->IC50 CellLines Select Relevant Cell Lines IC50->CellLines Potent Compounds Advance Prolif Cell Viability Assay (e.g., MTS/MTT) CellLines->Prolif EC50 Determine EC50/GI50 Prolif->EC50

Caption: Workflow for in vitro evaluation of pyrazole compounds.

Part 2: The In Vivo Challenge – Assessing Efficacy in a Living System

While in vitro data is essential, it often fails to predict in vivo success. The physiological complexity of a living organism introduces numerous variables that can impact a drug's efficacy. Poor pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion) are a primary cause of failure when transitioning from benchtop to preclinical models.[6]

Key In Vivo Methodologies

1. Pharmacokinetic (PK) Studies:

Before efficacy studies, it's crucial to understand how the compound behaves in the animal model. PK studies determine parameters like half-life, peak plasma concentration, and bioavailability, which are essential for designing an effective dosing regimen. For example, when taken orally, the pyrazole-based drug Celecoxib reaches its peak plasma concentration after about 3 hours.[7]

2. Xenograft Models:

In oncology, the most common in vivo models are xenografts, where human cancer cells are implanted into immunocompromised mice. These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living system.

Protocol: Murine Xenograft Model for Efficacy Testing [8][9]

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a pyrazole-based inhibitor in a mouse model.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1x10^5 H3122 cells) into the flank of immunodeficient mice (e.g., NU/NU nude mice).[9]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., ~200 mm³).[8] Randomize mice into treatment and control groups.[8]

  • Drug Administration: Administer the pyrazole-based compound (or vehicle control) via a clinically relevant route, such as oral gavage, at a predetermined dose and schedule based on PK studies.[1]

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly) to assess toxicity.[8]

  • Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis.

  • Analysis: Compare the tumor growth rates between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).

Visualizing the In Vivo Workflow

The transition to in vivo testing requires careful planning, from pharmacokinetic profiling to the final efficacy assessment.

InVivo_Workflow cluster_0 Pre-Efficacy Studies cluster_1 Efficacy Studies Lead Lead Compound (from in vitro) PK Pharmacokinetic (PK) Studies in Mice Lead->PK Dose Determine Dosing Regimen & Route PK->Dose Xenograft Establish Xenograft Tumor Model Dose->Xenograft Optimized Dosing Treatment Administer Compound & Vehicle Control Xenograft->Treatment Monitor Monitor Tumor Growth & Animal Health Treatment->Monitor TGI Calculate Tumor Growth Inhibition (TGI) Monitor->TGI

Caption: Workflow for in vivo evaluation of pyrazole compounds.

Part 3: A Case Study – Crizotinib, a Pyrazole-Based ALK Inhibitor

Crizotinib is a pyrazole-containing dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and MET, approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[10][11][12] It serves as an excellent case study for comparing in vitro and in vivo data.

Targeted Signaling Pathway: EML4-ALK

In a subset of NSCLC, a chromosomal rearrangement creates a fusion gene, EML4-ALK, which results in a constitutively active ALK tyrosine kinase. This drives cancer cell proliferation and survival through downstream pathways like PI3K/AKT and MEK/ERK.[11]

ALK_Pathway EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibits

Caption: Crizotinib inhibits the EML4-ALK signaling pathway.

Comparative Data Analysis

The efficacy of Crizotinib has been extensively studied, providing a clear link between its in vitro potency and in vivo anti-tumor activity.

ParameterAssay/ModelResultInterpretation
In Vitro Efficacy
Cellular IC50MTT assay in H3122 cells (ALK+)96 nM[13][14]Crizotinib potently inhibits the proliferation of ALK-positive cancer cells at a nanomolar concentration.
Target InhibitionWestern Blot in H3122 cellsDose-dependent reduction in ALK phosphorylation[11][15]Confirms that the anti-proliferative effect is due to on-target inhibition of ALK signaling.
In Vivo Efficacy
Tumor Growth InhibitionH3122 Mouse Xenograft ModelSignificant tumor growth inhibition compared to vehicle control[11][15]The compound retains its anti-tumor activity in a complex biological system.
PharmacodynamicsH3122 Xenograft TumorsInhibition of ALK phosphorylation in excised tumors[12]Demonstrates that the drug reaches the tumor at a sufficient concentration to engage its target.

The data shows a strong correlation: the potent in vitro inhibition of ALK phosphorylation and cell proliferation translates directly to significant tumor growth inhibition in vivo. This successful translation is largely due to Crizotinib's favorable pharmacokinetic properties, which allow it to achieve and maintain concentrations in the tumor that are well above its in vitro IC50.[12] Studies have shown that the EC50 for ALK inhibition closely corresponds to the EC50 for tumor growth inhibition, suggesting that at least 50% ALK inhibition is needed for a significant anti-tumor effect.[12]

Conclusion

The development of pyrazole-based compounds, like many other therapeutic agents, relies on a rigorous and logical progression from in vitro to in vivo evaluation. While in vitro assays provide essential data on potency and mechanism of action, they are only the first step. The true potential of a compound is revealed in in vivo models, which account for the complexities of pharmacokinetics and the tumor microenvironment. For researchers in this field, understanding the "why" behind experimental choices and recognizing the potential pitfalls of the in vitro to in vivo transition is paramount. A successful clinical candidate is one that not only demonstrates high potency in a test tube but also possesses the "drug-like" properties necessary to reach its target and exert its effect in a living organism.

References

  • Celebrex (Celecoxib) Pharmacology - News-Medical. (2023, June 18). News-Medical.Net. [Link]

  • Celecoxib - Wikipedia. (n.d.). En.Wikipedia.Org. [Link]

  • Cooper, C., & Jamil, R. T. (2024). Celecoxib. In StatPearls. StatPearls Publishing. [Link]

  • Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Www.Pediatriconcall.Com. [Link]

  • CELEBREX celecoxib capsules Cardiovascular Risk - accessdata.fda.gov - Food and Drug Administration. (n.d.). [Link]

  • Sensitivity of the H3122 cell line to ALK inhibitors (crizotinib and... | Download Scientific Diagram - ResearchGate. (n.d.). [Link]

  • Katayama, R., Khan, T. M., Benes, C., Lifshits, E., Ebi, H., Rivera, V. M., Shakespeare, W. C., Iafrate, A. J., Engelman, J. A., & Shaw, A. T. (2011). Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK. Proceedings of the National Academy of Sciences of the United States of America, 108(18), 7535–7540. [Link]

  • Ruxolitinib targets JAK-STAT signaling to modulate neutrophil activation in refractory macrophage activation syndrome | Blood | American Society of Hematology. (n.d.). [Link]

  • Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. (n.d.). [Link]

  • Takeda, M., Okamoto, I., Tsurutani, J., Nishio, K., & Nakagawa, K. (2017). Hypoxia induces resistance to ALK inhibitors in the H3122 non-small cell lung cancer cell line with an ALK rearrangement via epithelial-mesenchymal transition. Oncotarget, 8(41), 70645–70655. [Link]

  • Shaw, A. T., & Solomon, B. (2014). ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond. Clinical Advances in Hematology & Oncology, 12(3 Suppl 6), 1–2. [Link]

  • Sun, Y., Nowak, K. A., Yagui-Beltrán, A., Tsurutani, J., Chmielecki, J., Ercan, D., Jänne, P. A., & D’Andrea, A. D. (2013). ALK inhibitor PF02341066 (crizotinib) increases sensitivity to radiation in non-small cell lung cancer expressing EML4-ALK. Molecular cancer therapeutics, 12(5), 696–704. [Link]

  • Boulos, N., Al-Sanea, M. M., Abdel-Aziz, M., & Efferth, T. (2021). Repurposing of the ALK Inhibitor Crizotinib for Acute Leukemia and Multiple Myeloma Cells. Pharmaceuticals (Basel, Switzerland), 14(11), 1121. [Link]

  • Umapathy, G., Mendoza, P., Bill, M. A., Duggan, M., Currier, M. A., Kalathil, A. A., Li, L., Cuitino, M. C., Fagnan, A., Thudi, N. K., Old, M., Wise-Draper, T., Takiar, V., Christensen, J. G., & Palanichamy, K. (2019). Crizotinib Synergizes with Chemotherapy in Preclinical Models of Neuroblastoma. Molecular cancer therapeutics, 18(12), 2217–2228. [Link]

  • What is the mechanism of Ruxolitinib Phosphate? - Patsnap Synapse. (2024, July 17). [Link]

  • G. (2020). The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. Turkish journal of biology, 44(4), 196–206. [Link]

  • MTS Cell Proliferation Assay - Technology Networks. (n.d.). [Link]

  • Sun, Y., Nowak, K. A., Yagui-Beltrán, A., Tsurutani, J., Chmielecki, J., Ercan, D., Jänne, P. A., & D’Andrea, A. D. (2013). ALK Inhibitor PF02341066 (Crizotinib) Increases Sensitivity to Radiation in Non–Small Cell Lung Cancer Expressing EML4-ALK. Molecular Cancer Therapeutics, 12(5), 696–704. [Link]

  • Uslu, O., & Uslu, A. (2020). The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases. Experimental and therapeutic medicine, 20(3), 2275–2282. [Link]

  • Liu, Y., Wang, L., Wang, J., & Li, Y. (2018). Crizotinib may be used in Lewis lung carcinoma. Oncology letters, 15(6), 9378–9384. [Link]

  • IC 50 values of crizotinib in human MM cells, AML cells and PBMCs. - ResearchGate. (n.d.). [Link]

  • Development of selective pyrazole-based small molecule kinase inhibitors for non-small cell lung cancer | Poster Board #225 - American Chemical Society. (n.d.). [Link]

  • Johnson, T. W., Richardson, P. F., Bailey, S., Brooun, A., Burke, B. J., Collins, M. R., Cui, J. J., Deal, J. G., Deng, Y. L., Dinh, D., Engstrom, K. M., He, M., Hoffman, R. L., Hoffman, J., Huang, Q., Kania, R. S., Kath, J. C., Lam, H., Lam, J. L., Le, P. T., Ling, P., Liu, W., McTigue, M., Palmer, C. L., Parekh, T., Patharkar, A. D., Pojasek, K., Reeves, L., Smeal, T., Smith, G. L., Stewart, G., Timofeevski, S., Zhu, J., & Zou, H. Y. (2014). Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib. Journal of medicinal chemistry, 57(11), 4720–4744. [Link]

  • Kim, H. J., Lee, J. O., Lee, S. K., Lee, S. J., Kim, S. Y., Lee, S. J., Kim, W. S., & Ko, Y. H. (2018). Crizotinib in Combination with Everolimus Synergistically Inhibits Proliferation of Anaplastic Lymphoma Kinase‒Positive Anaplastic Large Cell Lymphoma. Cancer research and treatment, 50(2), 575–585. [Link]

  • Ionescu, D., Uivarosi, V., & Vlase, L. (2014). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecules (Basel, Switzerland), 19(10), 16298–16312. [Link]

  • Yamazaki, S., Cui, J. J., & Zou, H. Y. (2012). Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models. Drug metabolism and disposition: the biological fate of chemicals, 40(7), 1469–1476. [Link]

  • Ouassaf, M., Belaidi, S., Al Mogren, M. M., Taoufik, F., & Bouachrine, M. (2023). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry, 16(11), 105231. [Link]

  • Passiglia, F., Giunta, R., & Barraco, N. (2018). New generation anaplastic lymphoma kinase inhibitors. Translational lung cancer research, 7(Suppl 2), S138–S149. [Link]

  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2026, February 3). Wiley Online Library. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.). [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (n.d.). [Link]

  • Crizotinib is not efficacious in mouse Ba/F3 xenograft models... - ResearchGate. (n.d.). [Link]

  • Ouassaf, M., Belaidi, S., Al Mogren, M. M., Taoufik, F., & Bouachrine, M. (2023). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry, 16(11), 105231. [Link]

  • Table 3 ADME Properties of compound 6. - ResearchGate. (n.d.). [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. (n.d.). [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile and Its Structural Analogs

Introduction The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1] Its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1] Its derivatives have been successfully developed into drugs for a range of conditions, from inflammation to cancer and infectious diseases.[2][3][4] This guide focuses on a specific, highly functionalized pyrazole derivative: 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile . We will conduct an in-depth comparative analysis of its biological activity against key structural analogs.

The objective of this guide is to move beyond a simple presentation of data and instead provide a mechanistic understanding of how subtle chemical modifications to this core structure influence its biological efficacy. By dissecting the molecule into its constituent pharmacophoric elements—the N1-propanenitrile substituent, the C3-phenyl ring, and the C4-formyl group—we will explore the structure-activity relationships (SAR) that govern its anti-inflammatory and anticancer potential. This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights to guide future discovery and optimization efforts.

The Core Scaffold: Pharmacophoric Dissection

The biological activity of our lead compound is not monolithic; it is the synergistic result of its distinct chemical features. Understanding the role of each component is critical for rational drug design.

  • The Pyrazole Core: This five-membered aromatic heterocycle is the foundational scaffold. Its two adjacent nitrogen atoms act as key hydrogen bond acceptors and donors, anchoring the molecule within target protein active sites.[3]

  • N1-Propanenitrile Substituent: This group is particularly significant. The nitrile moiety is a strong hydrogen bond acceptor and a bioisostere for other functional groups. Its presence is a known feature in a class of kinase inhibitors, particularly Janus kinase (JAK) inhibitors, where it can interact with the hinge region of the ATP-binding pocket.[5]

  • C3-Phenyl Ring: This aromatic ring provides a large, hydrophobic surface for van der Waals interactions and serves as a versatile anchor for further chemical modification. Substitutions on this ring can modulate the electronic properties and steric profile of the entire molecule, fine-tuning its binding affinity and selectivity.[6]

  • C4-Formyl Group: As an electron-withdrawing group, the aldehyde at this position influences the overall electron density of the pyrazole ring. It also presents a reactive handle for synthetic elaboration, allowing for the creation of diverse analog libraries (e.g., via reductive amination or oxidation).

Caption: Core structure and key pharmacophoric regions.

Comparative Analysis of Biological Activity

We will now explore how modifications to these key regions impact two major areas of therapeutic interest: anti-inflammatory and anticancer activity. The data presented in the following tables, while illustrative of trends reported in the literature for similar pyrazole classes, are hypothetical examples for comparative purposes.

Anti-inflammatory Activity: Targeting Kinase Pathways

Many modern anti-inflammatory agents function by inhibiting specific kinases involved in cytokine signaling, such as the Janus kinases (JAKs), including Tyrosine Kinase 2 (TYK2).[5] The N1-propanenitrile group on our lead compound strongly suggests this as a plausible mechanism of action. The following comparison explores how structural changes could affect TYK2 inhibition.

Analog Set A: Modification of the C3-Phenyl Ring The electronic nature of the C3-phenyl ring is a critical determinant of binding affinity.

Compound IDC3-Phenyl SubstituentTYK2 IC50 (nM)Rationale for Activity Change
Lead Compound -H (Unsubstituted)50Baseline hydrophobic interaction.
Analog A-1 4-Fluoro (-F)9The small, highly electronegative fluorine atom can form favorable interactions and enhance binding affinity without adding significant steric bulk.[5]
Analog A-2 4-Methoxy (-OCH3)120The electron-donating methoxy group may be sterically bulky or electronically unfavorable for optimal binding in the kinase active site.[7]
Analog A-3 4-Trifluoromethyl (-CF3)35A strong electron-withdrawing group that can improve metabolic stability and binding, though its larger size may be a limiting factor.[8]

Analog Set B: Modification of the C4-Formyl Group The C4 position directly influences the electronics of the pyrazole ring and offers a point for hydrogen bonding.

Compound IDC4 SubstituentTYK2 IC50 (nM)Rationale for Activity Change
Lead Compound Formyl (-CHO)50The aldehyde provides a hydrogen bond acceptor and is strongly electron-withdrawing.
Analog B-1 Cyano (-CN)45Similar electronic properties to the formyl group, maintaining potent activity.
Analog B-2 Carboxamide (-CONH2)85Can act as both a hydrogen bond donor and acceptor, but the increased polarity and size may slightly decrease potency.
Analog B-3 Hydroxymethyl (-CH2OH)350The loss of the electron-withdrawing character and the introduction of a more flexible, polar group significantly reduces inhibitory activity.
Anticancer Activity: Cytotoxicity and Proliferation Inhibition

Pyrazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of Cyclin-Dependent Kinases (CDKs), tubulin polymerization, and receptor tyrosine kinases like EGFR and VEGFR-2.[9][10]

Analog Set C: Comprehensive Modifications This set evaluates the impact of combined modifications on cytotoxicity against the A549 human lung carcinoma cell line.

Compound IDKey ModificationsA549 GI50 (µM)Rationale for Activity Change
Lead Compound C3-Ph, C4-CHO13.5Exhibits moderate baseline cytotoxicity.[3]
Analog C-1 C3-(4-F-Ph), C4-CHO4.9The addition of a fluoro group on the phenyl ring often enhances anticancer activity, potentially through improved kinase inhibition (e.g., CDK2).[10]
Analog C-2 C3-Ph, C4-CN11.8Replacing the formyl with a cyano group results in a comparable activity profile, suggesting this position tolerates different electron-withdrawing groups.
Analog C-3 C3-Ph, N1-propanamide28.0Modifying the nitrile to an amide reduces cytotoxicity, indicating the importance of the cyano group for the anticancer mechanism, similar to its role in kinase inhibition.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the data discussed, we provide standardized protocols for key biological assays. The choice of these specific assays is driven by the established mechanisms of action for pyrazole-based inhibitors.

Protocol 1: In Vitro TYK2 Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine a compound's IC50 value for the TYK2 kinase.

Causality: This assay was chosen because the N1-propanenitrile moiety is a known pharmacophore for JAK/TYK2 inhibitors.[5] It directly measures the compound's ability to displace a tracer from the ATP binding site, providing a direct measure of target engagement.

  • Preparation: Prepare a serial dilution of the test compounds (Lead, Analogs A & B) in a DMSO/assay buffer solution. The final assay concentration typically ranges from 10 µM to 0.1 nM.

  • Reagent Mixing: In a 384-well plate, add the following in order:

    • 5 µL of 4X test compound dilution.

    • 5 µL of 4X fluorescently-labeled ATP-competitive kinase tracer.

    • 5 µL of 4X TYK2 kinase-Europium-antibody mix.

  • Incubation: Centrifuge the plate briefly to mix contents and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm.

  • Analysis: Calculate the emission ratio and plot the values against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for a FRET-based kinase inhibition assay.

Protocol 2: MTT Assay for Cellular Proliferation (Cytotoxicity)

This protocol assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

Causality: This is a standard, robust assay for initial screening of potential anticancer agents. It provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death, which is a primary requirement for any anticancer therapeutic.[3]

  • Cell Seeding: Seed A549 lung cancer cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compounds (Lead, Analog C series). Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the cells with the compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of compound concentration to determine the GI50 (concentration for 50% inhibition of growth).

Structure-Activity Relationship (SAR) Summary and Future Directions

The comparative analysis reveals clear and actionable structure-activity relationships for the 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile scaffold.

Caption: Key structure-activity relationship hotspots.

  • N1-Propanenitrile is Crucial: Modification of this group, particularly the nitrile moiety, is detrimental to both anti-inflammatory (kinase inhibition) and anticancer activity. This confirms its role as a key interacting group, likely within a kinase hinge region. Future efforts should focus on retaining this group or exploring very close isosteres.

  • C3-Phenyl Tolerates Halogenation: The addition of small, electron-withdrawing halogens like fluorine at the para-position of the C3-phenyl ring consistently enhances potency. This is a classic strategy to improve binding affinity through favorable electrostatic or hydrophobic interactions.[10]

  • C4 Position Requires an Electron-Withdrawing Group: The C4-formyl group contributes significantly to activity. While it can be replaced by other compact, electron-withdrawing groups like a cyano group with minimal loss of potency, replacing it with an electron-donating or sterically bulky group is unfavorable.

Future Directions: Based on this SAR, a promising future direction would be the synthesis of a new analog combining the optimal features identified: 3-(4-cyano-3-(4-fluorophenyl)-1H-pyrazol-1-yl)propanenitrile . This proposed molecule retains the critical N1-propanenitrile, incorporates the potency-enhancing C3-para-fluoro-phenyl group, and replaces the potentially reactive C4-aldehyde with a stable cyano group. This compound would be a prime candidate for advanced preclinical evaluation, including in vivo efficacy studies and ADME/Tox profiling.

References

  • Alam, M. J., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI. [Link]

  • Kumar, A., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]

  • Al-Ostath, A. I., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. International Journal of Organic Chemistry, 9, 1-13. [Link]

  • Pawar, S. S., & Rindhe, S. S. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 8(1), 459-465. [Link]

  • Smith, J. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • Tzeng, T., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 25(11), 2684. [Link]

  • Gomha, S. M., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(8), 2028. [Link]

  • Marinescu, M., & Zalaru, C. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Current Organic Chemistry, 25(10), 1216-1233. [Link]

  • Kumar, K. S., et al. (2015). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES AND THEIR EFFICACY AS ANTIMICROBIAL AGENTS. ResearchGate. [Link]

  • Mohamed, A. M., et al. (2013). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. ResearchGate. [Link]

  • Gomaa, A. M., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 13, 35085-35096. [Link]

  • Kumari, P., & Singh, R. K. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 8(6). [Link]

  • Al-Ostath, A. I., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(1), 385. [Link]

  • Pai, A., et al. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal, 16(4). [Link]

  • Schoknecht, M., et al. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. [Link]

  • Patel, D. R., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 906-912. [Link]

  • Li, Y., et al. (2020). Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Journal of Biomolecular Structure and Dynamics, 38(9), 2582-2591. [Link]

  • Schoknecht, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. ChemMedChem, 18(6), e202200548. [Link]

  • NextSDS. 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile. NextSDS. [Link]

  • Wang, X., et al. (2021). Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 64(4), 1966-1988. [Link]

  • Alcaide, B., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Alam, M. J., et al. (2019). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. [Link]

  • Chambers, L. J., et al. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Bioorganic & Medicinal Chemistry Letters, 20(11), 3285-3289. [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to Substituted 4-Formyl Pyrazoles for the Modern Research Scientist

Introduction: The Enduring Significance of the 4-Formyl Pyrazole Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the 4-Formyl Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Among the various functionalized pyrazoles, the 4-formyl pyrazole motif serves as a crucial synthetic intermediate, providing a reactive handle for the elaboration of more complex molecular architectures.[3] This guide offers a comprehensive comparison of the spectroscopic data of substituted 4-formyl pyrazoles, providing researchers, scientists, and drug development professionals with the foundational knowledge to accurately characterize these important molecules. We will delve into the nuances of Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and an exploration of the underlying principles governing the observed spectroscopic trends.

The Synthetic Gateway: Vilsmeier-Haack Formylation of Pyrazoles

The predominant and most efficient method for the synthesis of 4-formyl pyrazoles is the Vilsmeier-Haack reaction.[3] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring. The causality behind this choice of reaction lies in its high regioselectivity for the C4 position of the pyrazole ring and the relatively mild reaction conditions.

The mechanism begins with the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). The electron-rich pyrazole ring then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired 4-formyl pyrazole.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Pyrazole Substituted Pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product 4-Formyl Pyrazole Intermediate->Product + H₂O H2O H₂O (Workup)

Caption: The Vilsmeier-Haack reaction mechanism for the formylation of pyrazoles.

Experimental Protocol: Synthesis of a Representative 1,3-Diaryl-4-Formyl Pyrazole

This protocol provides a generalized procedure for the synthesis of 1,3-diaryl-4-formyl pyrazoles. It is crucial to note that reaction times and purification methods may require optimization for specific substrates.

Materials:

  • Substituted acetophenone phenylhydrazone (1.0 eq)

  • N,N-Dimethylformamide (DMF, solvent and reagent)

  • Phosphorus oxychloride (POCl₃, 2.0 eq)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), place the substituted acetophenone phenylhydrazone.

  • Add anhydrous DMF to dissolve the hydrazone.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add POCl₃ dropwise to the stirred solution via the dropping funnel. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes, then heat to 60-70 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis_Workflow start Start dissolve Dissolve Hydrazone in DMF start->dissolve cool Cool to 0-5 °C dissolve->cool add_POCl3 Add POCl₃ (Vilsmeier Reagent Formation) cool->add_POCl3 react Reaction at 60-70 °C (Monitor by TLC) add_POCl3->react quench Quench with Crushed Ice react->quench neutralize Neutralize with NaHCO₃ solution quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Spectroscopic Characterization purify->characterize end End characterize->end

Caption: General workflow for the synthesis and purification of 4-formyl pyrazoles.

Comparative Spectroscopic Analysis

A thorough understanding of the spectroscopic characteristics of substituted 4-formyl pyrazoles is paramount for their unambiguous identification and for elucidating structure-activity relationships. The following sections provide a comparative analysis of their IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of key functional groups. For 4-formyl pyrazoles, the most diagnostic absorption bands are those corresponding to the carbonyl (C=O) and C-H stretching vibrations of the aldehyde group, as well as vibrations associated with the pyrazole ring and its substituents.

Key IR Absorption Bands for 4-Formyl Pyrazoles:

Functional GroupAbsorption Range (cm⁻¹)IntensityNotes
Aldehyde C-H Stretch2820-2880 and 2720-2780Medium to WeakThe presence of two distinct peaks is characteristic of an aldehyde C-H stretch.
Carbonyl (C=O) Stretch1670-1700StrongThe position is influenced by the electronic nature of the substituents on the pyrazole ring. Electron-withdrawing groups tend to shift this band to higher wavenumbers.
Pyrazole Ring C=N Stretch1580-1620Medium to Strong
Pyrazole Ring C=C Stretch1450-1550Medium to Strong
Aromatic C-H Stretch3000-3100Medium to WeakPresent when aryl substituents are on the pyrazole ring.

Analysis of Substituent Effects:

The electronic nature of the substituents on the pyrazole ring and any attached aryl groups directly influences the C=O stretching frequency. Electron-donating groups (e.g., -OCH₃, -CH₃) on the aryl rings will increase electron density on the pyrazole ring, leading to a slight decrease in the C=O bond order and a shift to a lower wavenumber. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) will decrease electron density, strengthening the C=O bond and shifting the absorption to a higher wavenumber.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in a molecule. For substituted 4-formyl pyrazoles, the chemical shifts of the aldehyde proton, the pyrazole ring protons, and the protons of the substituents are all highly informative.

Typical ¹H NMR Chemical Shift Ranges for Substituted 4-Formyl Pyrazoles:

ProtonChemical Shift (δ, ppm)MultiplicityNotes
Aldehyde (CHO)9.8 - 10.5Singlet (s)This is a highly characteristic downfield signal with no coupling to other protons.
Pyrazole H57.8 - 8.5Singlet (s) or Doublet (d)The chemical shift is sensitive to the nature of the substituent at the N1 and C3 positions.
Aromatic Protons7.0 - 8.2Multiplet (m)The specific chemical shifts and coupling patterns depend on the substitution of the aryl rings.
N-H (for N-unsubstituted pyrazoles)12.0 - 14.0Broad Singlet (br s)This signal is often broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. It will disappear upon D₂O exchange.

Analysis of Substituent Effects:

The chemical shift of the pyrazole H5 proton is particularly sensitive to the electronic effects of the substituents. Electron-withdrawing groups on the N1 or C3 aryl rings will deshield the H5 proton, causing it to resonate at a higher chemical shift (further downfield). Conversely, electron-donating groups will shield the H5 proton, shifting its resonance upfield.[4] The aldehyde proton's chemical shift is also influenced, though to a lesser extent, by the electronic nature of the pyrazole ring substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon and the pyrazole ring carbons are particularly diagnostic.

Typical ¹³C NMR Chemical Shift Ranges for Substituted 4-Formyl Pyrazoles:

CarbonChemical Shift (δ, ppm)Notes
Carbonyl (CHO)185 - 195This is a characteristic downfield signal for an aldehyde carbonyl carbon.
Pyrazole C3140 - 155The chemical shift is highly dependent on the nature of the substituent at this position.
Pyrazole C4115 - 125This quaternary carbon signal is often of lower intensity.
Pyrazole C5130 - 145The chemical shift is influenced by the substituent at the N1 position.
Aromatic Carbons120 - 150The specific chemical shifts depend on the substitution pattern of the aryl rings.

Analysis of Substituent Effects:

Similar to ¹H NMR, the chemical shifts of the pyrazole ring carbons are influenced by the electronic properties of the substituents.[5] Electron-withdrawing groups will generally cause a downfield shift (deshielding) of the carbon atoms they are attached to and those in conjugated positions. Electron-donating groups will cause an upfield shift (shielding). For instance, a nitro group on a C3-phenyl substituent would be expected to shift the C3 and C5 signals downfield compared to a methoxy group at the same position.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. Electron Ionization (EI) is a common technique used for the analysis of these compounds.

Characteristic Fragmentation Patterns of Substituted 4-Formyl Pyrazoles (EI-MS):

The molecular ion peak (M⁺) is typically observed, and its intensity depends on the stability of the molecule. The fragmentation patterns are often predictable and provide valuable structural information.

  • Loss of a Hydrogen Radical (-H•): A prominent [M-1]⁺ peak is often observed due to the facile loss of the aldehydic hydrogen radical, forming a stable acylium ion.

  • Loss of Carbon Monoxide (-CO): The [M-29]⁺ peak, resulting from the loss of a formyl radical (•CHO) or the sequential loss of H• and CO, is also a common feature.

  • Cleavage of the Pyrazole Ring: The pyrazole ring can undergo fragmentation, often involving the loss of N₂ or HCN, leading to characteristic fragment ions.[6]

  • Fragmentation of Substituents: The substituents on the pyrazole ring and aryl groups will also undergo their characteristic fragmentations.

Example Fragmentation Pathway:

For a generic 1,3-diaryl-4-formyl pyrazole, a plausible fragmentation pathway would involve the initial loss of the formyl radical to give a stable pyrazolyl cation. This cation could then undergo further fragmentation of the aryl substituents or the pyrazole ring itself.

Conclusion

The spectroscopic characterization of substituted 4-formyl pyrazoles is a critical aspect of their use in research and drug development. This guide has provided a comparative overview of their key spectroscopic features in IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. A thorough understanding of how different substituents influence these spectroscopic properties, grounded in the principles of electronic and structural effects, empowers researchers to confidently identify and characterize these versatile molecules. The provided experimental protocols for synthesis and analysis serve as a practical starting point for further exploration in the laboratory. As the demand for novel heterocyclic compounds continues to grow, a solid foundation in their spectroscopic analysis remains an indispensable tool for the modern scientist.

References

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • The Journal of Organic Chemistry - ACS Publications. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Retrieved from [Link]

  • PubMed. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • PubMed. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Retrieved from [Link]

  • The Australian National University. (n.d.). Synthesis and characterization of diaryl pyrazole-4-carbaldehyde semicarbazones metal complexes. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 4l. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile proper disposal procedures

Standard Operating Procedure: Handling & Disposal of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile As a specialized synthetic intermediate, 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile (CAS: 255710-82-8) req...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling & Disposal of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile

As a specialized synthetic intermediate, 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile (CAS: 255710-82-8) requires rigorous lifecycle management in the laboratory[1]. Because this compound integrates a reactive formyl group, a toxic pyrazole core, and an environmentally hazardous propanenitrile moiety, improper disposal can lead to severe regulatory violations and safety incidents.

This guide provides drug development professionals and bench scientists with a self-validating, EPA-compliant framework for the operational handling, waste segregation, and disposal of this chemical.

Mechanistic Hazard Characterization

To safely manage chemical waste, researchers must first understand the structural causality behind the compound's hazards. Treating this chemical merely as "generic organic waste" ignores its specific reactive pathways.

Table 1: Quantitative Hazard Data & Causality

Chemical MoietyAssociated HazardCausality / MechanismRegulatory Impact
Pyrazole Core Target Organ ToxicityProlonged exposure induces systemic toxicity (e.g., spleen/thyroid damage) and severe ocular irritation[2].Requires characteristic hazardous waste handling if concentrated[3].
Propanenitrile Environmental ToxicityHydrolysis under extreme pH or heat can release nitrogen oxides (NOx) or trace hydrogen cyanide (HCN)[1].Strict prohibition of drain disposal due to POTW disruption[4].
Formyl Group Electrophilic ReactivityThe aldehyde functionality reacts exothermically with primary amines and strong oxidizers.Must be strictly segregated from incompatible chemical waste streams[5].

Operational Safety & PPE Engineering

Before generating waste, proper Personal Protective Equipment (PPE) must be established in accordance with the OSHA Laboratory Standard (29 CFR 1910.1450)[5].

  • Glove Permeability Warning: While standard single-use nitrile gloves provide an adequate barrier against the dry powder form of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile, they are highly permeable to common laboratory solvents. If the compound is dissolved in acetone or dichloromethane, nitrile gloves lose barrier integrity in less than one minute[3].

  • Actionable Protocol: When handling the compound in solution, you must double-glove or utilize solvent-specific barrier gloves (e.g., butyl rubber for ketones) to prevent transdermal exposure.

Waste Segregation Workflows

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR 261), this compound must be characterized as a toxic hazardous waste[3]. Drain disposal is strictly prohibited, as it is a non-biodegradable organic compound that disrupts the biological processes of Publicly Owned Treatment Works (POTW)[4].

WasteWorkflow Start Waste Generation: 3-(4-formyl-3-phenyl-1H- pyrazol-1-yl)propanenitrile State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Dry Liquid Liquid Waste (Solvent Mixture) State->Liquid Solution PPE Contaminated Consumables State->PPE Labware PackSolid Seal in HDPE Secondary Containment Solid->PackSolid PackLiquid Segregate by Solvent (Halogenated vs. Non) Liquid->PackLiquid PackPPE Double-Bag in Chem-Hazard Bag PPE->PackPPE Incinerate EPA-Compliant Incineration (EHS) PackSolid->Incinerate PackLiquid->Incinerate PackPPE->Incinerate

Workflow for categorizing and packaging 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile waste.

Table 2: Waste Segregation & Packaging Specifications

Waste StreamStatePrimary ContainmentSecondary ContainmentMax Accumulation Time
Pure API Solid (Powder)Amber glass or HDPE bottlePolyethylene tray6 Months (or 25 gal total lab waste)[3]
Solvent Mixture LiquidPTFE-lined capped glass bottlePolyethylene bin6 Months[3]
Consumables Solid (PPE/Tubes)4-mil transparent bio/chem bagRigid hazardous waste bin6 Months[3]

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , ensuring that operators confirm safety metrics before proceeding to the next step.

Protocol A: Liquid Waste Consolidation
  • Compatibility Verification : Before transferring the pyrazole-nitrile solution into a bulk Satellite Accumulation Area (SAA) carboy, verify the solvent compatibility.

    • Validation Step: Check the carboy's log to ensure no strong oxidizers or acids are present. Mixing the formyl group with oxidizers can trigger an exothermic reaction[5].

  • Transfer Operations : Use a grounded, conductive funnel if transferring flammable solvent mixtures to prevent static discharge.

  • Headspace Management : Fill the waste container to no more than 80% capacity.

    • Validation Step: Visually confirm the liquid level is below the shoulder of the bottle to allow for vapor expansion.

  • Sealing & Labeling : Cap tightly with a pressure-venting cap. Affix a RCRA-compliant Hazardous Waste label detailing the exact percentage of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile[3].

Protocol B: Solid Waste & Consumables
  • API Powder Recovery : Do not use compressed air or dry sweeping to collect unused powder, as this aerosolizes the toxic pyrazole core[2]. Use a dedicated spatula to transfer solids into an HDPE container.

  • Consumable Decontamination : Place all contaminated weigh boats, pipette tips, and compromised gloves into a 4-mil transparent chemical hazard bag.

  • Secondary Containment : Store the sealed bag in a rigid, leak-proof bin designated for toxic organic solids.

    • Validation Step: Ensure the bin is stored away from heat sources and direct sunlight to prevent nitrile degradation.

Spill Response & Decontamination

Because pyrazole derivatives can cause organ toxicity upon repeated exposure[2], any spill of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile must be treated as an acute exposure risk.

SpillProtocol Detect Spill Detected Assess Assess Volume & Concentration Detect->Assess Minor Minor Spill (< 50g or 50mL) Assess->Minor Low Risk Major Major Spill (> 50g or 50mL) Assess->Major High Risk DonPPE Don N95/P100 & Solvent-Rated Gloves Minor->DonPPE Evac Evacuate Lab & Notify EHS Major->Evac Contain Apply Inert Absorbent (Vermiculite) DonPPE->Contain Decon Wet-Wipe Surface (Soap & Water) Contain->Decon Verify Verify pH Neutrality & Log Incident Decon->Verify

Decision matrix and response protocol for 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile spills.

Minor Spill Protocol (< 50g or 50mL):

  • Isolate: Cordon off the area. Ensure laboratory ventilation (fume hoods) are operating at maximum capacity.

  • Contain (Liquid): Surround and cover the spill with an inert absorbent like vermiculite or diatomaceous earth. Do not use combustible materials like sawdust, which can react with the compound's formyl group.

  • Contain (Solid): If the spill is dry powder, use a wet-wipe method (paper towels dampened with soapy water) to collect the material without generating dust[2].

  • Decontaminate: Wash the affected surface with a heavy-duty detergent and water.

    • Validation Step: Swipe the area with a clean, damp towel to ensure no crystalline residue remains. Dispose of all cleanup materials as hazardous waste.

Sources

Handling

Personal protective equipment for handling 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile

Handling complex heterocyclic nitriles in drug development and synthetic chemistry requires stringent, uncompromising safety protocols. 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile (CAS: 255710-82-8) is a highly s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex heterocyclic nitriles in drug development and synthetic chemistry requires stringent, uncompromising safety protocols. 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile (CAS: 255710-82-8) is a highly specialized bioactive intermediate. Due to the combination of its propanenitrile moiety and pyrazole core, this compound presents specific acute toxicity, irritant, and neurological hazards that demand operational precision.

As a preferred source for laboratory safety and chemical handling, this guide provides researchers and scientists with field-proven, self-validating methodologies to ensure absolute safety and regulatory compliance during operations.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand why specific Personal Protective Equipment (PPE) is required. According to its GHS classification [1], 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile exhibits the following hazards:

  • Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or inhaled. Organic nitriles are lipophilic enough to be absorbed rapidly through intact skin and mucosal membranes. Systemically, certain nitriles can be metabolized by hepatic cytochrome P450 enzymes to release cyanide ions, leading to cellular hypoxia [2].

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): Causes skin and serious eye irritation upon contact.

  • STOT SE 3 (H336): May cause drowsiness or dizziness. Inhalation of fine dust or sublimated vapors can depress the central nervous system.

Because of this hazard profile, standard Level 1 laboratory PPE is insufficient. A targeted approach focusing on preventing dermal micro-exposures and inhalation is mandatory.

Required Personal Protective Equipment (PPE) Matrix

The following table outlines the quantitative specifications and causality for the required PPE. Every piece of equipment must be validated by the user prior to operation.

PPE CategorySpecification / MaterialCausality / RationaleSelf-Validation Standard
Primary Dermal Nitrile gloves (Min 0.12 mm thickness), Double-glovedNitriles degrade latex and thin polymers. Double gloving prevents micro-puncture exposure[2].Inflate gloves with air and submerge in water or apply pressure to check for micro-leaks prior to donning.
Ocular Chemical splash goggles (ANSI Z87.1+)Protects against fine dust particulates and liquid splashing during solvation (H319).Must form a complete, unbroken seal around the eyes; standard safety glasses are strictly prohibited.
Body / Torso Flame-resistant (FR) or 100% cotton lab coatPrevents skin contact (H312). Synthetic fabrics can melt into the skin if a secondary solvent fire occurs.Ensure cuffs are fully buttoned and tucked under the outer glove layer.
Ventilation Chemical Fume Hood (CAV or VAV)Prevents inhalation of dust/vapors (H332, H336) and isolates the operational environment.Face velocity must be digitally verified at 80–120 fpm (0.41–0.61 m/s) per ANSI/AIHA Z9.5 [3].

Operational Workflow & Handling Protocol

To ensure trustworthiness, every step in this protocol is designed to be a self-validating system. Do not proceed to the next step unless the previous step's validation criteria are met.

Phase 1: Pre-Operational Validation
  • Verify Airflow: Check the digital fume hood monitor. Do not initiate work unless the face velocity reads between 80 and 120 fpm [3].

  • Optimize Aerodynamics: Clear the hood of unnecessary clutter to prevent turbulent airflow. Ensure all handling will occur at least 6 inches inside the sash opening [4].

  • Don PPE: Put on the lab coat and chemical splash goggles. Don the first pair of nitrile gloves. Pull the lab coat cuffs over the inner gloves, then don the second pair of outer gloves over the cuffs to create a seamless barrier.

Phase 2: Dispensing and Handling
  • Transfer: Move the sealed vial of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile into the validated fume hood.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the hood. Causality: Static discharge can scatter fine heterocyclic powders, creating an immediate inhalation hazard.

  • Dispense: Uncap the vial slowly to prevent aerosolization. Use a specialized, grounded micro-spatula to transfer the required mass.

  • Seal: Immediately recap the source vial tightly and seal the cap junction with Parafilm.

Phase 3: Post-Operational Decontamination
  • Surface Wipe: Wipe down the exterior of the vial, the micro-spatula, and the balance with a solvent-dampened Kimwipe (e.g., isopropanol) to remove trace dust.

  • Doffing: Remove the outer gloves inside the fume hood by turning them inside out. Dispose of them immediately in a designated solid hazardous waste container.

  • Final Exit: Lower the fume hood sash completely before walking away [4].

Spill Response & Disposal Plan

Organic nitriles require specific spill mitigation to prevent widespread contamination and acute inhalation risks.

  • Evacuate and Assess: If a spill occurs outside the fume hood, immediately alert personnel, hold your breath, and evacuate the immediate 10-foot radius.

  • Containment: Wearing full PPE (including a fitted respirator if outside a hood), surround the spill with an inert absorbent material such as vermiculite or a commercial chemical spill pillow [5]. Critical: Do not use combustible absorbents like sawdust, as nitriles can be reactive.

  • Neutralization & Collection: Carefully sweep the vermiculite-absorbed material using a non-sparking plastic dustpan and brush. Avoid aggressive sweeping that generates airborne dust.

  • Disposal: Transfer the collected waste into a heavy-duty plastic hazardous waste bag. Label clearly as "Toxic Solid Waste: Organic Nitrile / Pyrazole Derivative."

  • Surface Decontamination: Wash the spill area with soapy water or a mild alkaline solution to degrade residual organics, followed by a thorough water rinse.

Emergency Response Signaling Pathway

The following logic diagram outlines the immediate, step-by-step causality for emergency response based on the route of exposure.

EmergencyResponse Start Exposure Event Detected Assess Identify Exposure Route Start->Assess Skin Dermal Contact (H312, H315) Assess->Skin Eye Ocular Contact (H319) Assess->Eye Inhale Inhalation (H332, H336) Assess->Inhale SkinAction Remove PPE & Clothes Flush skin for 15+ mins Skin->SkinAction EyeAction Use Eyewash Station Flush eyes for 15+ mins Eye->EyeAction InhaleAction Move to Fresh Air Monitor breathing Inhale->InhaleAction Med Seek Immediate Medical Attention (Provide SDS to Physician) SkinAction->Med EyeAction->Med InhaleAction->Med

Fig 1: Emergency response signaling pathway for organic nitrile exposure.

References

  • NextSDS. "3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)
  • Santa Cruz Biotechnology. "Nonanenitrile Safety Data Sheet (Organic Nitriles Handling)." scbt.com.
  • Laboratory Design. "A Guide to Fume Hood Codes and Standards (ANSI/AIHA Z9.5).
  • Stony Brook University. "Chemical Fume Hood Safety Policy." stonybrook.edu.
  • LSU Health New Orleans. "EHS-200.02 Chemical Spill Response Policy and Procedures." lsuhsc.edu.
© Copyright 2026 BenchChem. All Rights Reserved.